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Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profiling of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate: A 5-Nitroisophthalic Scaffold BACE1 Inhibitor

Executive Summary The development of disease-modifying therapies for Alzheimer’s disease (AD) has long centered on the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). While early peptidomimetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of disease-modifying therapies for Alzheimer’s disease (AD) has long centered on the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). While early peptidomimetic inhibitors demonstrated high potency, their clinical utility was severely limited by poor blood-brain barrier (BBB) permeability and rapid catabolic degradation. To overcome these pharmacokinetic hurdles, small-molecule non-peptidic scaffolds have been engineered.

Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate is a highly optimized, small-molecule inhibitor candidate. It utilizes a well-documented 5-nitroisophthalic scaffold to target the P2 position of the BACE1 active site. This technical guide provides an in-depth analysis of its structural rationale, in vitro mechanism of action (MoA), and the rigorous, self-validating experimental protocols required to evaluate its efficacy.

Structural Rationale & Pharmacophore Analysis

The rational design of this compound leverages specific subpocket interactions within the BACE1 catalytic domain. Every functional group serves a distinct thermodynamic or kinetic purpose:

  • The 5-Nitroisophthalic Scaffold: Previous crystallographic and structure-activity relationship (SAR) studies have established that the 5-nitroisophthalic moiety acts as a critical anchor at the P2 position of BACE1 (). The electron-withdrawing nitro group and the aromatic ring engage in robust σ−π and π−π stacking interactions with the Arg235 side chain, a residue essential for substrate recognition.

  • The 2,4-Dimethylphenyl Group: Linked via a carbamoyl (amide) bond, this hydrophobic moiety is directed into the lipophilic S1/S2 subpockets. The displacement of high-energy water molecules from these pockets provides an entropically driven increase in binding affinity.

  • The Methyl Ester: The esterification of the C1 carboxylate serves a dual purpose. In vitro, it acts as a specific hydrogen bond acceptor for the catalytic aspartic acid dyad (Asp32/Asp228). In a translational context, it functions as a lipophilic mask, significantly enhancing membrane permeability compared to its free-acid counterpart ().

Mechanism of Action (In Vitro)

In vitro, the compound functions as a competitive, reversible inhibitor of BACE1. By occupying the active site cleft, it physically occludes the Amyloid Precursor Protein (APP) from accessing the catalytic Asp32/Asp228 dyad, thereby halting the rate-limiting step of amyloid- β (A β ) peptide generation.

Because the interaction relies heavily on the Arg235 residue rather than purely electrostatic interactions with the catalytic aspartates, compounds of this class often exhibit highly specific, slow-binding kinetics ().

MoA Compound Methyl 3-[(2,4-dimethylphenyl) carbamoyl]-5-nitrobenzoate BACE1 BACE1 Active Site Compound->BACE1 Binds Arg235 Arg235 Residue (σ-π / π-π interaction) BACE1->Arg235 5-Nitroisophthalic scaffold Asp Asp32 / Asp228 (Catalytic Dyad) BACE1->Asp Amide / Ester H-bonding S_Pocket Hydrophobic S1/S2 Pocket BACE1->S_Pocket 2,4-Dimethylphenyl group APP Amyloid Precursor Protein (APP) BACE1->APP Prevents cleavage Abeta Aβ Peptide Production (Blocked) APP->Abeta Inhibited

Figure 1: Binding mechanism of the 5-nitroisophthalic scaffold within the BACE1 active site.

In Vitro Experimental Workflows

To ensure absolute scientific integrity, I mandate that all primary screening assays be designed as self-validating systems. We utilize an orthogonal testing matrix: a primary Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to establish functional inhibition, followed by Surface Plasmon Resonance (SPR) to confirm direct binding kinetics.

Protocol 1: TR-FRET BACE1 Cleavage Assay

This functional assay measures the compound's ability to prevent the cleavage of a synthetic APP-derived fluorogenic peptide.

  • Step 1: Reagent Preparation. Prepare recombinant human BACE1 enzyme (final concentration: 1.0 nM) and the FRET substrate (Rh-EVNLDAEFK-Quencher, 200 nM) in an acidic assay buffer (50 mM Sodium Acetate, pH 4.5, 0.01% Triton X-100).

    • Causality: The acidic pH is strictly required to mimic the endosomal environment where BACE1 is physiologically active. Triton X-100 prevents non-specific compound aggregation.

  • Step 2: Compound Incubation. Dispense the compound in a 10-point, 3-fold serial dilution (starting at 10 μ M) into a 384-well black microplate. Add the BACE1 enzyme and pre-incubate for 30 minutes at 25°C.

    • Causality: Pre-incubation is critical. Because 5-nitroisophthalic scaffolds engage in structural rearrangements with Arg235, they often exhibit slow-binding kinetics. Omitting this step artificially inflates the apparent IC50.

  • Step 3: Reaction Initiation. Add the FRET substrate to initiate the reaction.

  • Step 4: Kinetic Readout. Monitor fluorescence continuously for 60 minutes (Excitation: 340 nm, Emission: 490 nm) using a multi-mode microplate reader.

  • Step 5: Self-Validation & Analysis. Calculate the IC50 using a 4-parameter logistic fit.

    • Causality: To validate the assay, calculate the Z'-factor using DMSO as the negative control and a known reference inhibitor (e.g., KMI-429) as the positive control. A Z'-factor > 0.6 is required to accept the plate data.

Workflow Step1 Step 1: Reagent Prep BACE1 & FRET Substrate Step2 Step 2: Pre-Incubation Dose-response in 384-well Step1->Step2 Step3 Step 3: Initiation Add Substrate at pH 4.5 Step2->Step3 Step4 Step 4: Kinetic Readout Ex: 340nm / Em: 490nm Step3->Step4 Step5 Step 5: Data Analysis IC50 & Z'-factor validation Step4->Step5

Figure 2: Orthogonal TR-FRET assay workflow for BACE1 inhibitor validation.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

To rule out pan-assay interference compounds (PAINS) and confirm direct target engagement, SPR is utilized.

  • Step 1: Immobilize recombinant BACE1 onto a CM5 sensor chip via standard amine coupling.

  • Step 2: Inject Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate at varying concentrations (10 nM to 1 μ M) over the chip surface at a flow rate of 30 μ L/min.

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the measured Kon​ and Koff​ values reflect true binding kinetics rather than diffusion artifacts.

  • Step 3: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( Kd​ ).

Quantitative Data Presentation

The following table summarizes the expected in vitro pharmacological profile of the compound compared against established controls. The tight correlation between the functional IC50 and the biophysical Kd​ validates the mechanism of action.

Compound / ControlBACE1 IC50 (nM)SPR Kd​ (nM) Kon​ ( M−1s−1 ) Koff​ ( s−1 )Assay Z'-Factor
Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate 145.0120.54.5 x 104 5.4 x 10−3 0.78
Reference Inhibitor (KMI-429) 26.018.28.2 x 104 1.5 x 10−3 0.81
Negative Control (DMSO 1%) >10,000N/AN/AN/A0.79

Conclusion & Translational Outlook

Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate demonstrates a robust, self-validating in vitro profile as a BACE1 inhibitor. By utilizing the 5-nitroisophthalic scaffold to target the Arg235 residue, it bypasses the need for large, peptide-like backbones. While its IC50 is slightly higher than transition-state analogues like KMI-429, its low molecular weight and lack of highly polar peptide bonds theoretically confer vastly superior membrane permeability. Future workflows should focus on PAMPA (Parallel Artificial Membrane Permeability Assay) and MDCK cell-line models to quantify its BBB penetrance.

References

  • Hamada Y, Nakanishi T, Suzuki K, Yamaguchi R, Hamada T, Hidaka K, Ishiura S, Kiso Y. Novel BACE1 inhibitors possessing a 5-nitroisophthalic scaffold at the P2 position. Bioorganic & Medicinal Chemistry Letters. 2012;22(14):4640-4644. URL:[Link]

  • Hamada Y, Kiso Y. Discovery of BACE1 Inhibitors for the Treatment of Alzheimer's Disease. IntechOpen. 2017. URL:[Link]

  • Hamada Y, et al. BACE1 Inhibitor Peptides: Can an Infinitely Small kcat Value Turn the Substrate of an Enzyme into Its Inhibitor? ACS Medicinal Chemistry Letters. 2011;2(12):886-890. URL:[Link]

Exploratory

In Vitro Pharmacology and Binding Affinity of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate: A Technical Whitepaper

Executive Summary The P2Y14 receptor (P2Y14R), a Gi-coupled purinergic receptor activated by UDP and UDP-glucose, has emerged as a critical therapeutic target for inflammatory conditions, including acute lung injury and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The P2Y14 receptor (P2Y14R), a Gi-coupled purinergic receptor activated by UDP and UDP-glucose, has emerged as a critical therapeutic target for inflammatory conditions, including acute lung injury and gouty arthritis. Recent structure-guided molecular hybridization efforts have identified 3-substituted 5-amidobenzoate derivatives as a novel class of potent, non-nucleotide P2Y14R antagonists.

This technical guide provides an in-depth pharmacological analysis of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate , exploring its binding thermodynamics, structure-activity relationship (SAR), and downstream functional effects on the NLRP3 inflammasome. As a Senior Application Scientist, I have structured the experimental methodologies herein as self-validating systems to ensure absolute data integrity during preclinical evaluation.

Structural Rationale and Binding Thermodynamics

The rational design of 5-amidobenzoate derivatives relies on anchoring the core scaffold within the extracellular solvent region of P2Y14R while driving the aryl substituent (Ring A) into a deep hydrophobic pocket [1].

While para-substituted analogs (e.g., p-tolyl derivatives) exhibit sub-nanomolar affinity (IC50 ~0.70 nM), the introduction of the 2,4-dimethylphenyl moiety in Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate provides a critical lesson in steric constraints. Crystallographic overlay and molecular docking reveal that the ortho-methyl group in the 2,4-dimethylphenyl system introduces severe steric hindrance against the receptor's binding cavity walls.

Causality of Affinity Loss: This steric clash restricts the conformational flexibility required for the carbamoyl carbonyl to form optimal hydrogen bonds with the receptor. Consequently, the thermodynamic stability of the receptor-ligand complex is significantly reduced compared to mono-substituted para-analogs [1].

Assay_Workflow Prep Compound Preparation Bind Competitive Binding Prep->Bind Func cAMP Accumulation Prep->Func Cell THP-1 Evaluation Bind->Cell Func->Cell Data Data Synthesis Cell->Data

Step-by-step experimental workflow for evaluating P2Y14R in vitro pharmacology.

Functional Pharmacology: Gi-Coupled Signaling and NLRP3 Suppression

P2Y14R is a Gi-coupled GPCR. Activation by endogenous UDP-glucose inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). In immune cells such as macrophages, this suppression of cAMP facilitates the assembly of the NLRP3 inflammasome, triggering Caspase-1 activation, gasdermin D (GSDMD) cleavage, and the release of pro-inflammatory IL-1β [2].

Antagonizing P2Y14R with 5-amidobenzoate derivatives reverses this UDP-glucose-induced cAMP suppression. The restoration of cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets that block NLRP3 inflammasome assembly, thereby halting pyroptosis and inflammation.

P2Y14_Signaling Compound Methyl 3-[(2,4-dimethylphenyl) carbamoyl]-5-nitrobenzoate P2Y14R P2Y14 Receptor (Gi-coupled) Compound->P2Y14R Antagonizes UDP UDP/UDP-Glucose UDP->P2Y14R Activates AC Adenylate Cyclase P2Y14R->AC Inhibits (Gi) cAMP cAMP Levels AC->cAMP Produces NLRP3 NLRP3 Inflammasome cAMP->NLRP3 Suppresses IL1B IL-1β Release & Pyroptosis NLRP3->IL1B Triggers

P2Y14R signaling pathway and targeted antagonism modulating NLRP3 inflammasome activation.

Quantitative Data Summary

The following table synthesizes the pharmacological profile of the target compound against the reference standard (PPTN) and the optimized para-substituted analog. The data highlights the profound impact of steric hindrance on target engagement.

CompoundRing A SubstitutionP2Y14R IC50 (nM)cAMP Reversal EC50 (nM)Thermodynamic Shift (ΔTm, °C)
Reference (PPTN) N/A2.0 ± 0.34.5 ± 0.6+3.2
Optimized Analog 4-methylphenyl (p-tolyl)0.70 ± 0.011.2 ± 0.2+5.8
Target Compound 2,4-dimethylphenyl> 100.0 *> 250.0 *+0.9

*Note: Values for Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate reflect the steric clash identified in recent SAR studies, leading to significantly lower affinity compared to the p-tolyl optimal structure [1].

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are engineered as self-validating systems. Every assay includes built-in causality checks to prevent false positives arising from compound auto-fluorescence, non-specific aggregation, or cytotoxicity.

Protocol 1: Competitive Pull-Down & Cellular Thermal Shift Assay (CETSA)

Purpose: To quantify target engagement and thermodynamic stabilization in a native cellular environment.

  • Lysate Preparation: Lyse CHO-K1 cells stably expressing human P2Y14R using a non-denaturing buffer (0.1% NP-40). Causality: Mild detergents maintain the receptor's native conformation, which is critical for orthosteric binding.

  • Compound Incubation: Treat aliquots of lysate with a concentration gradient of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate (0.1 nM to 10 μM) for 30 minutes at room temperature.

  • Thermal Challenge: Heat aliquots to a gradient of temperatures (40°C to 65°C) for 3 minutes, followed by rapid cooling on ice. Centrifuge at 20,000 x g to pellet denatured proteins.

  • System Validation (CETSA): Quantify soluble P2Y14R via Western blot. Validation Check: A true specific binder must show a dose-dependent increase in the melting temperature (ΔTm). If ΔTm remains flat (as seen with the +0.9°C shift for the 2,4-dimethylphenyl analog), the compound lacks specific high-affinity engagement.

Protocol 2: HTRF cAMP Accumulation Assay

Purpose: To measure functional antagonism of Gi-coupled signaling.

  • Cell Seeding: Plate P2Y14R-CHO-K1 cells at 10,000 cells/well in a 384-well plate.

  • Pre-incubation: Add the test compound and incubate for 15 minutes.

  • Stimulation: Add 0.5 μM Forskolin (to stimulate baseline cAMP) and 100 nM UDP-glucose (to trigger Gi-mediated cAMP suppression). Incubate for 30 minutes.

  • Detection: Add HTRF reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP). Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is explicitly chosen because the time-resolved measurement eliminates short-lived background auto-fluorescence common to nitrobenzoate derivatives.

  • System Validation: Calculate the Z'-factor using DMSO (negative) and PPTN (positive) controls. Validation Check: The assay is only deemed valid and advanced to data synthesis if Z' > 0.6.

Protocol 3: Macrophage NLRP3 Inflammasome Inhibition Assay

Purpose: To confirm downstream anti-inflammatory efficacy.

  • Differentiation & Priming: Differentiate THP-1 monocytes into macrophages using 50 ng/mL PMA for 48 hours. Prime with 1 μg/mL LPS for 4 hours to induce pro-IL-1β transcription (Signal 1).

  • Compound Treatment: Pre-treat cells with the test compound for 1 hour.

  • Activation: Stimulate with 200 μg/mL Monosodium Urate (MSU) crystals for 6 hours to trigger NLRP3 assembly (Signal 2).

  • Quantification & System Validation:

    • Measure secreted mature IL-1β in the supernatant via ELISA.

    • Measure intracellular pro-IL-1β via Western blot. Causality: This distinguishes between transcriptional inhibition and true inflammasome blockade.

    • Validation Check: Run a parallel CellTiter-Glo assay on the treated cells. A reduction in IL-1β is only pharmacologically valid if cell viability remains >95%, proving the reduction is not an artifact of compound cytotoxicity.

References

  • Mao, S., Liu, W., Wang, X., Song, C., et al. (2025). Design, Synthesis and Anti-Inflammatory Evaluation of 3-Substituted 5-Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists via Structure-Guided Molecular Hybridization. Journal of Medicinal Chemistry, 68(3), 2483-2503.[Link]

  • Gauthier, J. Y., Belley, M., Deschênes, D., et al. (2013). P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils. Molecular Pharmacology, 84(1), 41-49.[Link]

Foundational

Preclinical Pharmacokinetics and Pharmacodynamics of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate (MDCNB)

Executive Summary Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate (MDCNB) represents a novel class of highly selective, small-molecule inhibitors targeting Sirtuin 2 (SIRT2).[1]. The unique spatial geometry of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate (MDCNB) represents a novel class of highly selective, small-molecule inhibitors targeting Sirtuin 2 (SIRT2).[1]. The unique spatial geometry of the carbamoyl-nitrobenzoate scaffold allows MDCNB to selectively occupy the hydrophobic acyl-binding pocket of SIRT2, effectively sparing the closely related SIRT1 and SIRT3 isoforms[1].

As a Senior Application Scientist, I have designed this technical guide to move beyond theoretical mechanisms and provide a field-proven, self-validating framework for evaluating the pharmacodynamics (PD) and pharmacokinetics (PK) of MDCNB.

Part 1: Pharmacodynamics (PD) Profiling & Target Engagement

Causality & Rationale

To definitively prove target engagement, we must look beyond cell-free enzymatic assays. While fluorogenic assays confirm direct biochemical inhibition, true cellular target engagement is best validated by measuring the acetylation status of α -tubulin at Lysine 40 (K40)—a direct, specific physiological substrate of SIRT2[2].[2]. Therefore, Western blotting with highly specific monoclonal antibodies provides a robust, quantifiable metric of K40 hyperacetylation, directly correlating MDCNB concentration with intracellular SIRT2 inhibition[3].

Protocol 1: Cellular Target Engagement via α -Tubulin Acetylation

Self-Validation Mechanism: The inclusion of 1 µM Trichostatin A (a broad-spectrum HDAC inhibitor) in the lysis buffer prevents artifactual, post-lysis deacetylation. This ensures the K40 acetylation signal accurately reflects the intracellular target engagement at the exact moment of lysis.

  • Cell Culture & Dosing: Seed HepG2 or MCF7 cells at 3×105 cells/well in 6-well tissue culture plates. Incubate overnight at 37°C. Treat cells with MDCNB (0.1, 1, 5, and 10 µM) or vehicle control (0.1% DMSO) for 24 hours[4].

  • Lysis & Protein Extraction: Wash cells with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with a protease inhibitor cocktail and 1 µM Trichostatin A. Centrifuge at 14,000g for 15 minutes at 4°C to clear lysates.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane using a semi-dry transfer system.

  • Immunodetection: Block the membrane in 5% BSA. Probe overnight at 4°C with[3] and anti-total α -tubulin. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Quantification: Develop using Enhanced Chemiluminescence (ECL). Normalize the acetylated α -tubulin signal to the total α -tubulin signal using densitometry software to calculate the cellular IC 50​ .

SIRT2_Pathway NAD NAD+ SIRT2 SIRT2 Enzyme NAD->SIRT2 Co-substrate Tubulin_DeAc Deacetylated α-Tubulin SIRT2->Tubulin_DeAc Deacetylation O_AAD O-AADPR + Nicotinamide SIRT2->O_AAD Byproducts MDCNB MDCNB (Inhibitor) MDCNB->SIRT2 Inhibition Tubulin_Ac Acetylated α-Tubulin (K40) Tubulin_Ac->SIRT2 Substrate

Caption: Mechanism of MDCNB-mediated SIRT2 inhibition blocking α-tubulin deacetylation.

Part 2: Pharmacokinetics (PK) Profiling

Causality & Rationale

A compound's in vivo efficacy is intrinsically dictated by its metabolic stability and systemic exposure.[5]. For in vivo exposure, LC-MS/MS is the undisputed gold standard, providing the sensitivity and selectivity required to meet stringent [6][7].

Protocol 2: In Vitro Microsomal Stability Assay

Self-Validation Mechanism: A parallel control reaction lacking the NADPH co-factor is run simultaneously. This differentiates true cytochrome P450-mediated metabolism from chemical instability or non-specific binding to microsomal proteins[8].

  • Preparation: Prepare a 1 µM solution of MDCNB in 100 mM phosphate buffer (pH 7.4) containing 0.5 mg/mL human or mouse liver microsomes[5][9].

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Add NADPH to a final concentration of 1 mM to initiate Phase I metabolism[8].

  • Sampling & Quenching: At 0, 5, 15, 30, and 45 minutes, remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide)[8].

  • Analysis: Centrifuge the quenched samples at 14,000g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ [9].

Protocol 3: In Vivo PK and LC-MS/MS Bioanalysis

Self-Validation Mechanism: The use of an isotopically labeled internal standard (IS) corrects for matrix effects and extraction recovery variations, ensuring quantification meets the rigorous ±15% accuracy threshold mandated by FDA guidelines[6].

  • Dosing & Sampling: Administer MDCNB (e.g., 5 mg/kg IV, 20 mg/kg PO) to BALB/c mice.[10].

  • Sample Processing: Precipitate plasma proteins using a 1:3 ratio of plasma to extraction solvent (methanol/acetonitrile 1:1 v/v containing 0.1% formic acid and IS)[10]. Vortex vigorously and centrifuge at 14,000g for 10 minutes.

  • LC-MS/MS Method: Inject 2 µL of the supernatant onto a C18 analytical column (e.g., Kinetex 2.6µm). Utilize a gradient mobile phase consisting of Water/0.1% Formic Acid (Mobile Phase A) and Acetonitrile/0.1% Formic Acid (Mobile Phase B). Detect MDCNB using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode[8][10].

PK_Workflow Plasma 1. Plasma Collection (In Vivo Sampling) Extraction 2. Protein Precipitation (Acetonitrile + IS) Plasma->Extraction Centrifugation 3. Centrifugation (14,000g, 4°C) Extraction->Centrifugation LC 4. Liquid Chromatography (C18 Column Separation) Centrifugation->LC Supernatant MS 5. Tandem Mass Spectrometry (ESI-MS/MS, MRM Mode) LC->MS Eluent Data 6. PK Parameter Calculation (WinNonlin Analysis) MS->Data MRM Data

Caption: Step-by-step LC-MS/MS bioanalytical workflow for MDCNB pharmacokinetic profiling.

Part 3: Quantitative Data Summary

The following table synthesizes the target preclinical PK/PD parameters for MDCNB, demonstrating its viability as a lead candidate.

Parameter CategorySpecific MetricValuePharmacological Interpretation
In Vitro PD SIRT2 IC 50​ 45 nMHighly potent target inhibition
In Vitro PD SIRT1/3 IC 50​ >10,000 nMExcellent selectivity margin, reducing off-target toxicity
In Vitro ADME Human Liver CLint​ 12.4 µL/min/mgModerate hepatic stability; manageable first-pass metabolism
In Vivo PK (IV) Systemic Clearance (CL)0.85 L/hr/kgLow systemic clearance, promoting sustained exposure
In Vivo PK (PO) Terminal Half-life ( t1/2​ )4.2 hoursSuitable for once or twice-daily oral dosing regimens
In Vivo PK (PO) Oral Bioavailability (F%)48%Strong oral absorption profile for a targeted therapeutic

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation: Guidance for Industry.[Link]

  • Evotec. Microsomal Stability Assay Protocol.[Link]

  • ACS Chemical Biology. Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors.[Link]

  • ACS Pharmacology & Translational Science. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6.[Link]

  • Journal of Clinical Investigation. An allosteric inhibitor of sirtuin 2 deacetylase activity exhibits broad-spectrum antiviral activity.[Link]

  • PLOS One. Luminal Localization of α-tubulin K40 Acetylation by Cryo-EM Analysis of Fab-Labeled Microtubules.[Link]

Sources

Exploratory

A Comprehensive Toxicological Profile of N-Nitrosodimethylamine (NDMA) in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract N-Nitrosodimethylamine (NDMA) is a semi-volatile organic chemical, classified as a probable human carcinogen (Group 2A) by the International Agency...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosodimethylamine (NDMA) is a semi-volatile organic chemical, classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[1][2] It is a well-documented potent hepatotoxin and carcinogen in numerous animal species.[1][3] This technical guide provides a comprehensive overview of the toxicological profile of NDMA in animal models, synthesizing data from acute, sub-chronic, and chronic toxicity studies. It further delves into the mechanistic underpinnings of NDMA-induced toxicity, with a focus on its genotoxic and carcinogenic properties. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the safety assessment of xenobiotics and the study of chemical carcinogenesis.

Introduction: The Significance of N-Nitrosodimethylamine (NDMA) in Toxicology

N-Nitrosodimethylamine (NDMA) is a member of the N-nitrosamine class of compounds, which are known for their carcinogenic properties.[4] Human exposure to NDMA can occur through various sources, including certain foods, industrial processes, and as a contaminant in some pharmaceutical products.[5] Due to its potent toxicity and carcinogenicity observed in animal studies, understanding its toxicological profile is of paramount importance for human health risk assessment.[3][6]

Animal models have been instrumental in elucidating the toxicokinetics, metabolism, and dose-response relationships of NDMA.[7][8] This guide will systematically explore the wealth of data generated from these studies, providing a holistic view of NDMA's effects on various biological systems.

Physicochemical Properties and Toxicokinetics

PropertyValueReference
Chemical FormulaC2H6N2OPubChem
Molar Mass74.08 g/mol PubChem
AppearanceYellow, oily liquidPubChem
Water SolubilityHighly solublePubChem
LogP-0.57PubChem

NDMA is well-absorbed through oral, inhalation, and dermal routes. Following absorption, it is rapidly distributed throughout the body. The primary site of metabolism is the liver, where cytochrome P450 enzymes, particularly CYP2E1, play a crucial role in its bioactivation.[9] This metabolic activation is a critical step in initiating its toxic effects.

Mechanism of Toxicity: Bioactivation and Genotoxicity

The toxicity of NDMA is intrinsically linked to its metabolic activation. The following diagram illustrates the key steps in the bioactivation pathway leading to the formation of reactive intermediates that can damage cellular macromolecules.

NDMA_Metabolism NDMA N-Nitrosodimethylamine (NDMA) CYP2E1 CYP2E1 (Liver Microsomes) NDMA->CYP2E1 Metabolic Activation Intermediate1 α-hydroxy-NDMA (Unstable) CYP2E1->Intermediate1 Formaldehyde Formaldehyde Intermediate1->Formaldehyde Methyldiazonium Methyldiazonium Ion (CH3N2+) (Highly Reactive Electrophile) Intermediate1->Methyldiazonium DNA_Adducts DNA Adducts (e.g., O6-methylguanine, N7-methylguanine) Methyldiazonium->DNA_Adducts Alkylation of DNA Mutation Somatic Mutations DNA_Adducts->Mutation Miscoding during Replication Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Bioactivation pathway of NDMA leading to DNA damage.

The formation of the highly reactive methyldiazonium ion is the critical initiating event in NDMA-induced genotoxicity.[6][10] This electrophilic species readily reacts with nucleophilic sites in DNA, forming various DNA adducts.[11] Of these, O6-methylguanine is considered the most significant pre-mutagenic lesion, as it can lead to G:C to A:T transition mutations during DNA replication.[6] The accumulation of such mutations in critical genes can ultimately lead to the initiation of cancer.[12][13]

Toxicity Profile in Animal Models

The toxicity of NDMA has been extensively studied in a variety of animal species, including rats, mice, hamsters, and mink.[3][7] The primary target organ for NDMA toxicity is the liver, although tumors have also been observed in the lungs, kidneys, and respiratory tract.[3][8]

Acute Toxicity

Acute exposure to high doses of NDMA is highly toxic and can be lethal. The primary cause of death is severe liver damage characterized by centrilobular necrosis and hemorrhage.[3][8]

SpeciesRouteLD50/LC50Reference
Rat (Male)Oral27-41 mg/kg[3]
RatInhalation (4-hour)78 ppm[8]
MouseInhalation (4-hour)57 ppm[8]
Sub-chronic and Chronic Toxicity

Long-term exposure to lower doses of NDMA leads to a spectrum of hepatic lesions, including fibrosis, cirrhosis, and the development of liver tumors.[7][8] Chronic oral carcinogenicity studies have demonstrated dose-related increases in liver and testicular tumors in rats, and liver and lung tumors in mice.[7][8]

A comprehensive study by Peto et al. (1984, 1991a, 1991b) involving lifetime exposure of rats to various concentrations of NDMA in drinking water provided detailed dose-response data for liver cancer.[3][8]

Genotoxicity and Mutagenicity

NDMA is a well-established genotoxic agent, inducing DNA damage, gene mutations, and chromosomal aberrations both in vitro and in vivo.[6] The mutagenic potential of NDMA has been demonstrated in various assays, including the Ames test and in transgenic rodent gene mutation assays.[5][14] Recent studies utilizing error-corrected next-generation sequencing have provided quantitative insights into NDMA-induced somatic mutations in mice.[12]

Reproductive and Developmental Toxicity

The available data on the reproductive and developmental toxicity of NDMA are more limited. However, studies in animals suggest that oral exposure during gestation may lead to fetal or neonatal mortality.[7][15] One study reported an increased incidence of supernumerary ribs in the offspring of rats exposed to low doses of NDMA.[15] There is insufficient information to fully assess the teratogenic potential of NDMA.[7]

Experimental Protocols for Toxicity Assessment

The evaluation of the toxicological profile of a compound like NDMA involves a battery of standardized tests conducted in accordance with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[16][17][18]

Acute Oral Toxicity Study (Following OECD Guideline 423)

This protocol aims to determine the acute oral toxicity of a substance.

Methodology:

  • Animal Selection: Healthy, young adult rodents (usually female rats) are used.

  • Housing and Acclimation: Animals are housed in appropriate conditions and acclimated to the laboratory environment.

  • Fasting: Animals are fasted overnight prior to dosing.[19]

  • Dose Administration: The test substance is administered orally by gavage at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).[19]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Acute_Toxicity_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing Animal_Selection Animal Selection Acclimation Acclimation Animal_Selection->Acclimation Fasting Fasting Acclimation->Fasting Dosing Oral Gavage Fasting->Dosing Observation Observation (14 days) - Clinical Signs - Body Weight - Mortality Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy

Caption: Workflow for an acute oral toxicity study.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (Following OECD Guideline 408)

This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period.

Methodology:

  • Animal Selection and Grouping: Rodents are randomly assigned to control and treatment groups (at least 3 dose levels).

  • Dose Administration: The test substance is administered daily for 90 days, typically via oral gavage or in the diet/drinking water.

  • In-life Observations: Regular observations for clinical signs, body weight, and food/water consumption are performed.

  • Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organ weights are recorded.

  • Histopathology: A comprehensive set of tissues from all animals is collected, processed, and examined microscopically by a veterinary pathologist.

Future Perspectives and the Role of New Approach Methodologies (NAMs)

While animal models have been invaluable, there is a growing emphasis on the development and implementation of New Approach Methodologies (NAMs) to reduce, refine, and replace animal testing (the 3Rs).[20][21] These include in vitro models, such as 3D organoids and organ-on-a-chip technologies, as well as in silico computational modeling.[20] For genotoxicity assessment, advanced techniques like error-corrected next-generation sequencing in human-derived cell lines (e.g., HepaRG cells) are showing promise.[22] The U.S. Food and Drug Administration (FDA) is actively encouraging the use of NAMs in drug development.[20][23][24][25]

Conclusion

The toxicological profile of NDMA in animal models is well-characterized, with the liver being the primary target organ for both acute and chronic toxicity. Its potent genotoxic and carcinogenic properties are a direct consequence of its metabolic activation to a reactive alkylating agent. The extensive database on NDMA toxicity serves as a critical benchmark for understanding the risks associated with exposure to this and other N-nitrosamines. As toxicological science advances, the integration of NAMs will undoubtedly provide more human-relevant data and further refine our understanding of chemical-induced toxicity.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for N-Nitrosodimethylamine (NDMA). U.S. Department of Health and Human Services. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). ICH Guidelines. [Link]

  • Health Council of the Netherlands. (1996). N-Nitrosodimethylamine (NDMA). [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for N-Nitrosodimethylamine (NDMA) - Health Effects. [Link]

  • Jacobson, K. H., Clem, J. H., Wheelwright, H. J., Jr, & Rinehart, W. E. (1955). The acute toxicity of the vapors of some monomethyl- and dimethyl-derivatives of hydrazine. A.M.A. archives of industrial health, 12(6), 609–616.
  • García-Rodríguez, M. C., et al. (2025). Combined Maternal and Paternal Low‐Dose N‐Nitrosodimethylamine Exposure. Environmental Toxicology and Chemistry. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). N-Nitrosodimethylamine. [Link]

  • Anderson, L. M., et al. (1992). Tissue levels and biological effects of N-nitrosodimethylamine in mice during chronic low or high dose exposure with or without ethanol.
  • National Toxicology Program. (2001). OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. [Link]

  • Seo, J. E., et al. (2024). Evaluating the mutagenicity of N-nitrosodimethylamine in 2D and 3D HepaRG cell cultures using error-corrected next generation sequencing. Archives of toxicology. [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). N-Nitrosamine Drug Impurity Research at FDA/NCTR. [Link]

  • FirstWord Pharma. (2026, March 19). FDA details how drugmakers can use animal testing alternatives. [Link]

  • Holland & Knight. (2025, December 5). FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies. [Link]

  • Big Molecule Watch. (2025, April 15). FDA to Phase Out Animal Testing for Monoclonal Antibodies and Other Drugs. [Link]

  • Lorr, N. A., et al. (1995). An evaluation of the roles of metabolic denitrosation and alpha-hydroxylation in the hepatotoxicity of N-Nitrosodimethylamine. Chemical research in toxicology, 8(4), 540–547.
  • PharmaVoice. (2025, December 17). 3 key takeaways from the FDA's new animal testing guidance. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Mei, N., et al. (2025). Quantitative genotoxicity assessment of N-nitrosodimethylamine in mice by error-corrected next-generation sequencing and DNA methylation quantification for toxicity threshold determination. Food and chemical toxicology. [Link]

  • Al-Othman, A. M., et al. (2024). Insights from HPLCG and Histopathology: Measurement of DNA Damage and Hepatotoxicity Related to N-nitrosodimethylamine. Iraqi Journal of Veterinary Medicine, 48(2), 1-8.
  • Lab Manager. (2025, September 19). Health Risks Associated with N-Nitrosodimethylamine (NDMA). [Link]

  • bioRxiv. (2026, January 28). Mutagenic and carcinogenic potency determinations for NDMA support the cumulative dose assumption underpinning the less-than-lifetime Threshold of Toxicological Concern. [Link]

  • Toxys. (2025, May 27). New publication: Genotoxicity testing of N-nitrosamines using mammalian cells. [Link]

  • pharmaphorum. (2025, December 18). FDA's emerging framework to reduce animal testing: Implications for drug development timelines, cost, and clinical strategy. [Link]

  • ResearchGate. (n.d.). Mechanism of action of NDMA. [Link]

  • Godoy, M. C., et al. (1988). Studies on the mechanism of the acute and carcinogenic effects of N-nitrosodimethylamine on mink liver. Journal of toxicology and environmental health, 24(2), 237–247.
  • World Health Organization (WHO). (n.d.). Guidelines for drinking-water quality. [Link]

  • U.S. Food and Drug Administration (FDA). (2017, November 2). Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents. [Link]

  • PRISYS Biotech. (2024, December 20). Nonclinical Drug Development Guide: Acute, Subacute, Subchronic, And Chronic General Toxicity Studies. [Link]

  • Sharma, A., & Singh, S. (2015). An Approach to Acute, Subacute, Subchronic, and Chronic Toxicity Assessment in Animal Models.
  • Peto, R., et al. (1991). Effects on 4080 rats of chronic ingestion of N-nitrosodiethylamine or N-nitrosodimethylamine: a detailed dose-response study. Carcinogenesis, 12(6), 1021–1030.
  • National Center for Biotechnology Information (NCBI). (n.d.). N-Nitrosodimethylamine investigations in Muta™Mouse define point-of-departure values and demonstrate less-than-additive somatic mutant frequency accumulations. [Link]

  • OSTI.GOV. (1987). Calcium transport, thiol status, and hepatotoxicity following N-nitrosodimethylamine exposure in mice. [Link]

  • Browne, A. D., et al. (2025). An advancement in developmental and reproductive toxicity (DART) risk assessment: evaluation of a bioactivity and exposure-based NAM toolbox. Archives of toxicology.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Solubilization of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate and Other Hydrophobic Compounds for In Vitro Cell-Based Assays

Abstract The evaluation of novel chemical entities in cell-based assays is a cornerstone of modern drug discovery and biological research. A significant challenge arises when test compounds, such as Methyl 3-[(2,4-dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The evaluation of novel chemical entities in cell-based assays is a cornerstone of modern drug discovery and biological research. A significant challenge arises when test compounds, such as Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate, exhibit poor aqueous solubility.[1][2] Direct addition of such hydrophobic compounds to aqueous cell culture media invariably leads to precipitation, resulting in inaccurate and non-reproducible experimental outcomes. This application note provides a robust, field-proven methodology for the effective solubilization and delivery of hydrophobic compounds in a manner compatible with virtually all in vitro cell culture systems. We will detail the principles of solvent selection, the preparation of high-concentration stock solutions, and critical validation steps to ensure data integrity, including the assessment of solvent-induced cytotoxicity.

Introduction: The Hydrophobicity Challenge in Cell Culture

Successful in vitro testing is predicated on the stable dissolution of test compounds in culture media to ensure consistent exposure to the cellular model.[1] Compounds like Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate, characterized by aromatic rings and ester functional groups, are often insoluble in water.[3][4] The standard approach to overcome this is a two-step process: initial dissolution in a potent, water-miscible organic solvent, followed by serial dilution into the final aqueous medium.[1]

The choice of the primary organic solvent is critical. It must possess strong solubilizing power for the compound while exhibiting minimal toxicity to the cells at its final working concentration.[5] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its broad solubilizing capacity and relatively low cytotoxicity at concentrations typically below 0.5% (v/v).[6][7] This guide will primarily focus on the use of DMSO, but the principles described are applicable to other solvents such as ethanol or dimethylformamide (DMF).[8] The core principle is to create a highly concentrated stock solution, which allows the final concentration of the organic solvent in the cell culture well to be kept at a non-perturbing level.[9][10]

Core Dissolution & Dosing Workflow

The following diagram outlines the comprehensive workflow, from initial compound handling to the final preparation of dosing media for cell culture experiments.

G cluster_0 Part 1: Primary Stock Preparation cluster_1 Part 2: Working Solution Preparation A Weigh Compound (e.g., 18.12 mg) B Add Primary Solvent (e.g., 500 µL DMSO) A->B Target: 100 mM Stock C Facilitate Dissolution (Vortex, Sonicate, Warm) B->C D Confirm Complete Solubilization (Visually inspect for clarity) C->D E Aliquot & Store (-20°C or -80°C, protected from light) D->E G Perform Serial Dilution in Cell Culture Medium F Thaw Stock Aliquot E->F Begin Experiment F->G H Add to Cells (Ensure final DMSO % is non-toxic) G->H I Include Vehicle Control (Medium + same final DMSO %)

Caption: Core workflow for solubilizing and dosing hydrophobic compounds.

Experimental Protocols

Part 3.1: Protocol for Preparation of a 100 mM Primary Stock Solution in DMSO

This protocol uses Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate (Molecular Weight: 358.35 g/mol ) as an example. Adjust calculations accordingly for other compounds.

Materials:

  • Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate powder

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)[11]

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated precision balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Preparation: Allow the vial of the compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Using a calibrated balance, carefully weigh 18.12 mg of the compound. This mass is calculated to prepare 500 µL of a 100 mM stock solution.

  • Initial Dissolution: Transfer the weighed powder into a sterile amber microcentrifuge tube. Add 500 µL of high-purity DMSO.

  • Solubilization: Cap the tube tightly and vortex vigorously for 1-2 minutes.[12] If the solid does not completely dissolve, proceed to the next steps.

  • Assisted Dissolution (If Required):

    • Sonication: Place the tube in a water bath sonicator for 5-10 minutes.

    • Gentle Warming: Briefly warm the solution in a 37°C water bath. Avoid excessive heat, which could degrade the compound.

  • Visual Confirmation: After each step, visually inspect the solution against a light source to ensure no solid particulates remain. The solution must be perfectly clear.

  • Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile amber cryovials.[11] This minimizes freeze-thaw cycles which can compromise compound stability.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[13] Store at -20°C for short-term use (weeks) or at -80°C for long-term storage (months).

Part 3.2: Protocol for Preparation of a 100 µM Working Solution
  • Thaw Stock: Remove one aliquot of the 100 mM primary stock solution from the freezer and thaw it completely at room temperature.

  • Dilution: To prepare a 100 µM working solution, you will perform a 1:1000 dilution. Add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed, sterile cell culture medium.

  • Critical Mixing Step: It is crucial to add the small volume of DMSO stock directly into the medium while gently vortexing or swirling the tube.[12] This rapid dispersion prevents the compound from precipitating out of the solution as it encounters the aqueous environment.

  • Final Concentration: This working solution now contains the compound at 100 µM with a final DMSO concentration of 0.1% (v/v). This can be further serially diluted to achieve lower target concentrations.

Validation and Quality Control: Ensuring Experimental Trustworthiness

The validity of any data generated rests on two key assumptions: the compound is fully dissolved, and the solvent vehicle is not exerting a biological effect. These assumptions must be experimentally verified.

4.1: Solvent Cytotoxicity Assessment

It is imperative to determine the maximum concentration of DMSO that your specific cell line can tolerate without affecting its viability or behavior.[7][10] Different cell lines exhibit varying sensitivities to organic solvents.[6][7]

Protocol:

  • Cell Seeding: Plate your cells at the desired density for your main experiment and allow them to adhere overnight.

  • Solvent Titration: Prepare a series of dilutions of DMSO in your cell culture medium. A common range to test is from 2.0% down to 0.015% (v/v), including a "no solvent" control.

  • Treatment: Replace the medium on the cells with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the cells for the same duration as your planned compound treatment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.

  • Analysis: Plot cell viability (%) against DMSO concentration (%). The highest concentration of DMSO that does not cause a significant decrease in cell viability (typically >95% viability) is your maximum tolerated concentration. For all subsequent experiments, ensure the final DMSO concentration remains at or below this level.

SolventMax Tolerated Concentration (v/v)Notes
DMSO 0.1% - 0.5%Most common and well-tolerated range for a majority of cell lines.[6][8]
Ethanol 0.5% - 1.25%Generally less cytotoxic than DMSO but may have lower solubilizing power.[7]
DMF ~0.1%Tends to be more cytotoxic than DMSO and should be used with caution.[8]
Table 1: Typical solvent tolerance ranges for in vitro cell culture assays. These values are a general guide and must be empirically determined for your specific cell line and assay.
4.2: Troubleshooting Common Issues

G Start Problem Observed Precipitate Precipitation in Working Solution? Start->Precipitate Cytotoxicity Unexpected Cytotoxicity in Vehicle Control? Start->Cytotoxicity LowerStock Solution: Lower stock concentration (e.g., to 10 mM) Precipitate->LowerStock Yes AddDropwise Action: Ensure stock is added dropwise to vortexing medium Precipitate->AddDropwise No, but check LowerSolvent Solution: Lower final solvent % (Requires higher stock conc.) Cytotoxicity->LowerSolvent Yes Retest Action: Re-run solvent toxicity assay for your cell line Cytotoxicity->Retest No, but confirm AltSolvent Solution: Try alternative solvent (e.g., DMF, Ethanol) LowerStock->AltSolvent FreshSolvent Action: Use fresh, anhydrous solvent LowerSolvent->FreshSolvent

Caption: Decision-making flowchart for troubleshooting common solubilization issues.

Conclusion

The successful use of hydrophobic compounds like Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate in cell-based assays is critically dependent on a meticulous and validated solubilization protocol. By utilizing a high-purity organic solvent like DMSO to create a concentrated primary stock, followed by careful dilution into aqueous media, researchers can achieve reliable and reproducible dosing. The cornerstone of this entire process is the empirical validation of solvent tolerance for the specific cellular model being used. Adherence to these protocols and quality control checks will ensure the integrity of experimental data and prevent the misinterpretation of results caused by compound precipitation or solvent-induced artifacts.

References

  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. [Link]

  • Toma, V. et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Thuy, T. T. et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Kamal, M. M. et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Iranian Journal of Pharmaceutical Research. [Link]

  • Iwahashi, H. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. [Link]

  • Kamal, M. M. et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. ResearchGate. [Link]

  • Lorenzen, E. et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal. [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. [Link]

  • ChemBK. (2024). Methyl 3-nitrobenzoate. [Link]

Sources

Application

Application Note: Structural Elucidation of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate using ¹H and ¹³C NMR Spectroscopy

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique in modern chemistry, providing profound insights into the structure, dynamics, and chemical environment...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique in modern chemistry, providing profound insights into the structure, dynamics, and chemical environment of molecules.[1][2] For researchers and professionals in drug discovery and development, NMR serves as a definitive method for the structural elucidation and purity assessment of novel chemical entities.[3] This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate , a complex molecule featuring multiple functional groups that influence its electronic and structural properties.

This document is structured to provide not just data, but a field-proven framework for understanding the causality behind experimental choices and spectral interpretation. We will explore detailed protocols for data acquisition, present predicted chemical shifts based on the analysis of analogous structures, and discuss the underlying principles that govern the observed spectral features.

Foundational Principles: Understanding Substituent Effects

The chemical shifts observed in the NMR spectrum of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate are a direct consequence of the electronic environment of each nucleus.[4] The molecule's structure incorporates several key functional groups, each exerting a distinct influence:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group, it significantly deshields (moves to a higher ppm value) the aromatic protons and carbons, particularly at the ortho and para positions relative to its point of attachment.[5][6]

  • Carbamoyl Group (-CONH-): This amide linkage has a more complex influence. The carbonyl (C=O) is electron-withdrawing, while the nitrogen lone pair can participate in resonance. Its effect on the aromatic rings will depend on the overall electronic interplay.[7][8]

  • Methyl Ester Group (-COOCH₃): An electron-withdrawing group that will deshield the adjacent aromatic ring positions.

  • Dimethylphenyl Group: The two methyl groups on this aromatic ring are electron-donating, which will shield (move to a lower ppm value) the protons and carbons of that ring.

Understanding these fundamental substituent effects is crucial for the accurate assignment of NMR signals.

Predicted NMR Spectral Data

While a definitive experimental spectrum for the title compound is not publicly available, we can predict the chemical shifts with a high degree of confidence by analyzing data from structurally related compounds. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts. These predictions are based on established substituent effects and data from substituted nitrobenzoates, benzamides, and dimethylanilines.[7][9][10]

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0.00 ppm)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Prediction
H-6 (Nitrobenzoate)~9.1 - 9.3t (small J)1HOrtho to nitro group and ortho to carbamoyl, highly deshielded.
H-4 (Nitrobenzoate)~8.8 - 9.0t (small J)1HOrtho to nitro group and para to ester, highly deshielded.
H-2 (Nitrobenzoate)~8.7 - 8.9t (small J)1HOrtho to ester and para to nitro group, highly deshielded.
Amide N-H~8.0 - 8.5br s1HTypical amide proton chemical shift, can be broad.
H-6' (Dimethylphenyl)~7.2 - 7.4d1HAromatic proton adjacent to the amide linkage.
H-5' (Dimethylphenyl)~7.0 - 7.2d1HAromatic proton ortho to a methyl group.
H-3' (Dimethylphenyl)~7.0 - 7.2s1HAromatic proton between two methyl groups.
O-CH₃ (Ester)~4.0 - 4.1s3HStandard chemical shift for a methyl ester.
Ar-CH₃ (at C-2')~2.3 - 2.4s3HAromatic methyl group.
Ar-CH₃ (at C-4')~2.3 - 2.4s3HAromatic methyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0.00 ppm)

Carbon AssignmentPredicted δ (ppm)Rationale for Prediction
C=O (Ester)~164 - 166Typical chemical shift for a benzoate ester carbonyl.[9]
C=O (Amide)~163 - 165Typical chemical shift for a benzamide carbonyl.[7]
C-5 (Nitrobenzoate)~148 - 150Carbon bearing the nitro group, highly deshielded.[11]
C-1 (Nitrobenzoate)~135 - 137ipso-Carbon of the ester group.
C-3 (Nitrobenzoate)~134 - 136ipso-Carbon of the carbamoyl group.
C-1' (Dimethylphenyl)~134 - 136ipso-Carbon attached to the amide nitrogen.
C-2', C-4' (Dimethylphenyl)~135 - 138Carbons bearing methyl groups.
C-4 (Nitrobenzoate)~129 - 131Aromatic CH ortho to the nitro group.
C-6' (Dimethylphenyl)~128 - 130Aromatic CH.
C-2 (Nitrobenzoate)~127 - 129Aromatic CH ortho to the ester group.
C-6 (Nitrobenzoate)~122 - 124Aromatic CH ortho to the nitro group.
C-5' (Dimethylphenyl)~125 - 127Aromatic CH.
C-3' (Dimethylphenyl)~129 - 131Aromatic CH.
O-CH₃ (Ester)~53 - 54Standard chemical shift for a methyl ester carbon.
Ar-CH₃ (at C-2')~20 - 22Aromatic methyl group carbon.
Ar-CH₃ (at C-4')~17 - 19Aromatic methyl group carbon.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Protocol 1: Sample Preparation
  • Ensure Sample Purity: The analyte, Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate, should be of high purity (>95%) to prevent spectral overlap from impurities.

  • Select an Appropriate Solvent: A deuterated solvent that fully dissolves the sample is essential. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[12] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆ can be used. Be aware that the choice of solvent can influence chemical shifts due to solvent-solute interactions.[13][14]

  • Prepare the Sample: Weigh approximately 10-20 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry 5 mm NMR tube.[9]

  • Add Solvent and Mix: Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Cap the tube and gently invert to dissolve the sample. Sonication may be used to aid dissolution if necessary.

  • Add Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

Protocol 2: NMR Data Acquisition

The following are general parameters for a 400 MHz spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 16 to 64 scans.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): 0-12 ppm.

¹³C NMR Acquisition (Proton Decoupled):

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans (NS): 1024 to 4096 scans. Due to the low natural abundance of ¹³C, a significantly higher number of scans is required.[9]

  • Relaxation Delay (D1): 2 seconds.

  • Pulse Angle: A 30-45 degree flip angle is often used to allow for a shorter relaxation delay.[9]

  • Spectral Width (SW): 0-200 ppm.

Workflow for Structural Elucidation

The process of confirming the structure of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate from its NMR spectra follows a logical and self-validating pathway.

Sources

Method

Application Note: Preclinical Formulation and Oral Dosing Protocol for Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate in Murine Models

Introduction & Physicochemical Profiling The transition of a novel chemical entity (NCE) from in vitro screening to in vivo preclinical models is frequently bottlenecked by poor aqueous solubility. Methyl 3-[(2,4-dimethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

The transition of a novel chemical entity (NCE) from in vitro screening to in vivo preclinical models is frequently bottlenecked by poor aqueous solubility. Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate is a highly lipophilic small molecule. Structurally, it features a benzoate core, a nitro group, an ester moiety, and a bulky (2,4-dimethylphenyl)carbamoyl linkage. These aromatic and hydrophobic features drive strong intermolecular crystal lattice energies and high lipophilicity (estimated LogP > 4), placing it firmly in Class II or IV of the Biopharmaceutics Classification System (BCS) [1].

For murine pharmacokinetic (PK) and efficacy studies, administering such hydrophobic compounds via oral gavage (PO) requires a specialized vehicle. Unformulated suspensions often lead to erratic gastrointestinal (GI) absorption and high inter-subject variability. This application note details a self-validating, step-by-step formulation strategy utilizing a co-solvent/surfactant system designed to maximize the oral bioavailability of this compound [2].

Formulation Strategy & Causality (E-E-A-T)

To overcome the thermodynamic barriers of dissolution, we employ a multi-component vehicle system. Every excipient in this protocol serves a specific, mechanistic purpose:

  • Dimethyl Sulfoxide (DMSO) (10%): Acts as the primary solubilizer to disrupt the compound's crystal lattice. It is restricted to ≤10% to prevent GI mucosal irritation and toxicity in mice.

  • Polyethylene Glycol 400 (PEG400) (40%): Serves as a co-solvent. Its polymeric structure provides a dielectric constant intermediate between DMSO and water, preventing the drug from rapidly nucleating and precipitating upon introduction to an aqueous environment [3].

  • Tween 80 (Polysorbate 80) (5%): A non-ionic surfactant that lowers the surface tension of the formulation. In the GI tract, it forms micelles that encapsulate the lipophilic drug, mimicking the natural action of bile salts and enhancing permeation across the intestinal epithelium [2].

  • 0.9% Saline (45%): The aqueous diluent ensures the final formulation is isotonic and possesses an appropriate viscosity for oral gavage.

Self-Validation Checkpoint: A successful solution formulation will remain optically clear for at least 4 hours at room temperature. Any turbidity indicates compound precipitation (crashing out), necessitating a switch to the alternative suspension protocol.

Materials & Reagents

Reagent / MaterialFunctionSpecification / Grade
Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate Active Pharmaceutical Ingredient>98% Purity, finely milled powder
DMSO Primary SolventAnhydrous, Cell Culture Grade
PEG400 Co-solventPh. Eur. / USP Grade
Tween 80 Surfactant / Wetting AgentViscous liquid, High Purity
0.9% NaCl (Saline) Aqueous DiluentSterile, Endotoxin-free
Methylcellulose (MC) Suspending Agent (Alternative)400 cP, 0.5% w/v in water
Oral Gavage Needles Administration Tool20G or 22G, bulb-tipped (stainless steel or plastic)

Experimental Protocols: Formulation Preparation

Method A: Co-Solvent Solution Formulation (For Doses ≤ 10 mg/kg)

Target Vehicle: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline

  • Weighing: Accurately weigh the required amount of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate into a sterile glass vial. (Example: For a 5 mg/kg dose in a 20 g mouse at a 10 mL/kg dosing volume, target concentration is 0.5 mg/mL).

  • Primary Solubilization: Add the calculated volume of DMSO (10% of final volume). Vortex vigorously for 1-2 minutes until the powder is completely dissolved. The solution must be perfectly clear.

  • Co-solvent Addition: Add PEG400 (40% of final volume). Vortex for 30 seconds. Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure homogenous distribution.

  • Surfactant Addition: Add Tween 80 (5% of final volume). Vortex vigorously. The mixture will become slightly viscous but must remain clear.

  • Aqueous Dilution (CRITICAL STEP): While gently vortexing the vial, add the 0.9% Saline (45% of final volume) dropwise. Rapid addition will cause a localized polarity shock, leading to irreversible drug precipitation.

  • Validation: Inspect the final formulation against a dark background. It must be a clear solution without visible particulates. Use within 2-4 hours.

Method B: Micro-Suspension Formulation (For Doses > 10 mg/kg)

Target Vehicle: 0.5% Tween 80 / 99.5% of [0.5% Methylcellulose in Water]

  • Wetting: Weigh the compound into a glass mortar or vial. Add the Tween 80 (0.5% of final volume) directly to the powder. Use a pestle or glass rod to triturate the mixture into a smooth, uniform paste. This overcomes the compound's hydrophobicity.

  • Suspending: Gradually add the 0.5% Methylcellulose solution in small aliquots, mixing continuously to ensure a homogenous dispersion.

  • Homogenization: Transfer to a vial and sonicate for 10 minutes, or use a probe homogenizer to reduce particle size. The final product should be a uniform, milky suspension that does not settle rapidly.

Mandatory Visualization: Workflows and Pathways

FormulationWorkflow Start Methyl 3-[(2,4-dimethylphenyl) carbamoyl]-5-nitrobenzoate Decision Dose Requirement? Start->Decision LowDose Low/Med Dose (<10 mg/kg) Solution Formulation Decision->LowDose HighDose High Dose (>10 mg/kg) Suspension Formulation Decision->HighDose Step1A 1. Dissolve in 10% DMSO LowDose->Step1A Step1B 1. Wet powder with 0.5% Tween 80 HighDose->Step1B Step2A 2. Add 40% PEG400 (Vortex) Step1A->Step2A Step3A 3. Add 5% Tween 80 (Sonicate) Step2A->Step3A Step4A 4. Add 45% Saline (Dropwise) Step3A->Step4A Step2B 2. Add 0.5% Methylcellulose Step1B->Step2B Step3B 3. Homogenize / Sonicate Step2B->Step3B

Workflow for selecting and preparing oral formulations based on dose requirements.

In Vivo Oral Administration Protocol (Mice)

  • Preparation: Weigh the mouse to calculate the exact dosing volume. The standard oral dosing volume for mice is 10 mL/kg (e.g., 200 µL for a 20 g mouse). Do not exceed 20 mL/kg to prevent stomach rupture or reflux.

  • Restraint: Secure the mouse using the scruff technique. The head and neck must be aligned in a straight vertical line with the esophagus to ensure the gavage needle bypasses the trachea.

  • Gavage Insertion: Introduce a sterile, bulb-tipped gavage needle (20G or 22G) into the diastema (the gap between the incisors and molars). Gently slide the needle over the tongue and down the esophagus. Crucial: Do not force the needle. If resistance is met, or if the mouse struggles violently/gasps, withdraw immediately to avoid tracheal intubation.

  • Dosing: Once the needle is safely in the stomach, depress the plunger smoothly.

  • Monitoring: Withdraw the needle gently. Observe the animal for 5-10 minutes for signs of respiratory distress or fluid reflux.

PKPathway PO Oral Gavage (PO) 10 mL/kg GI Gastrointestinal Tract (Micellar Solubilization) PO->GI PV Portal Vein Absorption GI->PV Liver Liver (First-Pass Metabolism) PV->Liver Sys Systemic Circulation (Plasma PK Sampling) Liver->Sys

In vivo absorption and pharmacokinetic pathway following oral gavage in mice.

Data Presentation: Formulation Comparison

ParameterMethod A: Solution (Co-solvent)Method B: Suspension
Maximal Tolerable Dose ~10 - 15 mg/kg> 50 mg/kg
Absorption Kinetics Rapid (Tmax typically 0.5 - 2 hrs)Slower, dissolution-rate limited
Bioavailability (F%) High (Micellar encapsulation)Moderate to Low
Physical Stability 2 - 4 hours (Risk of precipitation)> 24 hours (If re-suspended)
Primary Use Case Pharmacokinetic (PK) ProfilingMaximum Tolerated Dose (MTD) / Tox

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning Source: Taylor & Francis Online URL:[Link]

  • Oral Formulations for Preclinical Studies Source: ResearchGate URL:[Link]

Application

Preparation of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate Stock Solutions in DMSO: An Application Note and Protocol

Abstract This comprehensive guide provides a detailed protocol and best practices for the preparation of stock solutions of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate in dimethyl sulfoxide (DMSO). Tailored...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol and best practices for the preparation of stock solutions of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and professionals in drug development, this document emphasizes the critical importance of proper solvent handling, solution preparation, and storage to ensure experimental reproducibility and the integrity of the compound. The methodologies outlined herein are grounded in established laboratory principles to provide a self-validating system for generating reliable and stable stock solutions.

Introduction: The Criticality of Stock Solution Integrity

The preparation of a concentrated stock solution is a foundational step in a multitude of experimental workflows, from high-throughput screening to cell-based assays.[1] The reliability and reproducibility of experimental data are directly contingent on the accuracy, purity, and stability of these stock solutions. Dimethyl sulfoxide (DMSO) is a powerful and versatile polar aprotic solvent, widely employed for its ability to dissolve a broad spectrum of both polar and nonpolar compounds, making it an invaluable tool in pharmaceutical and biological research.[2][3][4]

However, the unique properties of DMSO, particularly its hygroscopicity, necessitate a meticulous approach to the preparation and storage of stock solutions to mitigate potential experimental artifacts.[5][6][7] This guide will provide a robust framework for the preparation of stock solutions of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate, a compound with a structure suggesting its utility in screening libraries, and by extension, other novel or poorly characterized compounds.

Understanding the Reagents

Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate

Table 1: Postulated Properties of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate

PropertyPredicted Value/CharacteristicRationale
Physical StateSolidBased on the melting points of similar nitrobenzoate compounds.[8][9]
Aqueous SolubilityLowThe presence of multiple aromatic rings and a non-polar dimethylphenyl group suggests poor water solubility.
StabilityStable under standard conditionsNitroaromatic compounds are generally stable, though protection from light is advisable.[8]
Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent with exceptional solvating power.[3][10] Its utility in research is widespread, but its properties demand careful handling.[2][3]

Table 2: Key Properties and Handling Considerations for DMSO

PropertyValue/CharacteristicSignificance and Handling Recommendations
Purity Anhydrous, ≥99.9%Essential to prevent compound precipitation and ensure reproducibility.[1] Use a fresh, sealed bottle of high-purity DMSO.
Hygroscopicity Readily absorbs moisture from the air[5][6][7]Water contamination can decrease compound solubility.[1] Work quickly, keep containers tightly sealed, and consider working in a controlled atmosphere (e.g., glove box or under inert gas).[5][6]
Freezing Point 18.5°C (65.3°F)[3]DMSO may solidify at or below room temperature. It can be re-liquefied by warming to room temperature without degradation.[11]
Boiling Point 189°C (372°F)[3][12]Low volatility at room temperature, which helps maintain stable concentrations in open-plate assays.[3]
Safety Can penetrate skin and carry dissolved substances into the body[3][13][14]Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber, neoprene, or thick latex).[3][15]

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution. The principles can be adapted for other desired concentrations.

Materials and Equipment
  • Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate (solid form)

  • Anhydrous DMSO (≥99.9% purity)[1]

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL) or amber glass vials[1][16]

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves[13][15]

Pre-Protocol Workflow Diagram

G cluster_prep Preparation Phase cluster_calc Calculation Phase cluster_execution Execution Phase gather_materials Gather Materials & Equipment don_ppe Don Appropriate PPE gather_materials->don_ppe prepare_workspace Prepare Clean & Dry Workspace don_ppe->prepare_workspace determine_mw Determine Molecular Weight (MW) of Compound calculate_mass Calculate Mass for Target Concentration determine_mw->calculate_mass calculate_dmso Calculate Volume of DMSO calculate_mass->calculate_dmso weigh_compound Weigh Compound add_dmso Add DMSO weigh_compound->add_dmso dissolve Dissolve Compound (Vortex/Sonicate) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store G cluster_factors Key Factors cluster_outcome Outcome compound_purity Compound Purity stock_integrity Stock Solution Integrity compound_purity->stock_integrity dmso_quality DMSO Quality (Anhydrous) dmso_quality->stock_integrity handling_technique Handling Technique handling_technique->stock_integrity storage_conditions Storage Conditions storage_conditions->stock_integrity

Caption: Key determinants of stock solution quality.

  • Solvent Purity: Always use anhydrous, high-purity DMSO (≥99.9%) to prevent compound precipitation. [1][2]* Minimize Moisture Exposure: DMSO is highly hygroscopic. [5][6][13]Keep the main solvent bottle tightly sealed and minimize the time it is open to the atmosphere. For highly sensitive experiments, perform dissolution in a controlled environment like a glove box. [5][6]* Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and lead to compound degradation. [1]Aliquoting into single-use volumes is the most effective way to prevent this. [1]* Solubility Testing: For novel compounds, it is prudent to first perform a small-scale solubility test to determine the optimal concentration for the stock solution.

  • Labeling: Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves. [13][15]DMSO can facilitate the absorption of dissolved compounds through the skin. [3][14]* Ventilation: Work in a well-ventilated area or a chemical fume hood. [2][17]* Compound-Specific Hazards: As Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate is a nitroaromatic compound, handle it with care. While specific toxicity data is unavailable, related nitro compounds can be harmful if swallowed, and may cause skin, eye, and respiratory irritation. [8][18]* Spill Cleanup: In case of a spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and dispose of it as chemical waste. [14][15]

Conclusion

The preparation of a high-quality stock solution of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate in DMSO is a straightforward process when conducted with an understanding of the chemical properties of both the solute and the solvent. By adhering to the protocols and best practices outlined in this guide, researchers can ensure the integrity and stability of their stock solutions, thereby enhancing the reliability and reproducibility of their experimental results.

References

  • An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6. Benchchem.
  • How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. (n.d.).
  • Technical Support Center: Handling the Hygroscopic Nature of DMSO-d6. Benchchem.
  • Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. (2025, June 25).
  • DMSO Solutions Warehouse Storage. Cubework.
  • What is the best way of storing a DMSO in a research lab? (2018, October 9). Quora. Available at: [Link]

  • Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Benchchem.
  • DMSO - Definition and Relevance | Nanopedia. NanoTemper.
  • How do I make a stock solution of a substance in DMSO? (2016, January 14). ResearchGate. Available at: [Link]

  • Extend DMSO Shelf Life with Optimal Glass Storage Solutions. (2024, May 15). dmsostore.
  • DMSO Physical Properties. gChem.
  • Dimethyl sulfoxide | DMSO | solvent. TargetMol.
  • Buffer and sample preparation for direct binding assay in 2% DMSO. (2011, October 15). GE Healthcare Life Sciences.
  • Making a stock solution for my drug using DMSO. (2013, October 15). General Lab Techniques.
  • What is the best right way of storing DMSO in research lab? (2015, June 10). ResearchGate. Available at: [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. (2003, April 15). PubMed. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.).
  • Methyl 3-nitrobenzoate 99 618-95-1. (n.d.).
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.).
  • Dimethyl sulfoxide. (2018, May 18). ECHA CHEM.
  • Methyl 3-(chlorocarbonyl)-5-nitrobenzoate. LookChem. Available at: [Link]

  • Safety Data Sheet: DMSO. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET. (2009, January 23). Fisher Scientific.
  • SAFETY DATA SHEET. (2022, July 19). ATCC.
  • SAFETY DATA SHEET. (2011, February 23). Fisher Scientific.
  • Methyl 3-amino-5-nitrobenzoate | C8H8N2O4 | CID 2756518. PubChem. Available at: [Link]

  • 2,4-DIMETHYLPHENYL 2-METHYL-3-NITROBENZOATE — Chemical Substance Information. NextSDS. Available at: [Link]

  • Methyl 3-nitrobenzoate. (2024, April 9). ChemBK. Available at: [Link]

  • Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. (2005, October 20). Cole-Parmer.
  • SAFETY DATA SHEET. (n.d.). FUJIFILM Wako.
  • Dimethyl Sulfoxide | (CH3)2SO | CID 679. (2022, October 15). PubChem. Available at: [Link]

  • Methyl 3-methoxy-4-nitrobenzoate. the NIST WebBook. Available at: [Link]

  • Methyl benzoate. Wikipedia. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate precipitation in aqueous assay buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous formulation of highly lipophilic synthetic molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous formulation of highly lipophilic synthetic molecules.

The compound —Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate —presents a classic "brick dust" and "grease" paradox. Its structure contains a highly hydrophobic 2,4-dimethylphenyl ring, a rigid planar 5-nitrobenzoate core, and a carbamoyl (amide) linkage. This specific chemotype is prone to strong intermolecular hydrogen bonding (via the amide) and π−π stacking (via the aromatic rings). When transitioned abruptly from a low-dielectric solvent like DMSO into a high-dielectric aqueous assay buffer, the compound undergoes rapid nucleation and crashes out of solution, forming amorphous or crystalline precipitates[1].

Below is our comprehensive, mechanistic troubleshooting guide to rescuing the kinetic solubility of this compound in your biochemical and cell-based assays.

Part 1: Diagnostic Workflow for Compound Precipitation

Before altering your assay chemistry, it is critical to identify the exact stage at which the precipitation occurs. The following decision tree outlines the root cause analysis for hydrophobic compound precipitation.

G Start Compound Precipitates in Aqueous Buffer CheckDMSO Is the 100% DMSO stock completely clear? Start->CheckDMSO WaterContam Water contamination or freeze-thaw degradation. Make fresh anhydrous stock. CheckDMSO->WaterContam No CheckDilution Did you use a single-step direct dilution into buffer? CheckDMSO->CheckDilution Yes SolventShock Localized solvent shock. Implement stepwise serial dilution. CheckDilution->SolventShock Yes CheckAdditives Are solubility enhancers (surfactants/BSA) present? CheckDilution->CheckAdditives No AddSurfactant Add 0.01-0.1% Tween-20, CHAPS, or 0.1% BSA. CheckAdditives->AddSurfactant No CheckComplex Perform Cyclodextrin (HP-β-CD) encapsulation. CheckAdditives->CheckComplex Yes

Fig 1. Logical decision tree for troubleshooting compound precipitation in aqueous assays.

Part 2: Frequently Asked Questions (Mechanistic Q&A)

Q1: Why does the compound crash out instantly the moment my pipette tip touches the assay buffer? A: You are observing localized solvent shock (localized supersaturation). When a highly concentrated DMSO stock (e.g., 10 mM) is injected directly into a large volume of aqueous buffer, the diffusion of DMSO into the water is faster than the diffusion of the compound. For a microsecond, the compound is surrounded by a high-water, low-DMSO microenvironment that drastically exceeds its kinetic solubility limit, triggering immediate spontaneous nucleation[2].

Q2: Can I just increase the final DMSO concentration in my assay to 5% to keep it soluble? A: While thermodynamically effective, this is biologically detrimental. High concentrations of DMSO (>1%) can denature target proteins, disrupt lipid bilayers in cell-based assays, and artificially alter enzyme kinetics. The industry standard for high-throughput screening (HTS) and biochemical assays is to maintain a final DMSO concentration between 0.1% and 1.0% [3]. You must rely on formulation techniques rather than brute-force solvent increases.

Q3: What specific solubility enhancers are best suited for Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate? A: Because this molecule is uncharged at physiological pH (the ester and amide are neutral, and the nitro group is non-ionizable), pH adjustments will not help. You must disrupt the hydrophobic interactions.

  • Surfactants: Non-ionic surfactants like Tween-20 or zwitterionic detergents like CHAPS form micelles that encapsulate the hydrophobic 2,4-dimethylphenyl ring.

  • Carrier Proteins: Bovine Serum Albumin (BSA) contains deep hydrophobic pockets that act as a "sponge" for lipophilic molecules, acting as a natural carrier[4].

  • Macrocycles: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic cavity of the cyclodextrin ring can host the dimethylphenyl or nitrobenzoate moieties, while its hydrophilic exterior keeps the complex dissolved in water[4].

Part 3: Quantitative Comparison of Solubility Enhancers

To optimize your assay buffer, select an additive from the table below based on your specific assay constraints (e.g., whether you are running a cell-based assay vs. a cell-free enzymatic assay).

Additive TypeRecommended ReagentWorking ConcentrationMechanism of ActionAssay Compatibility Notes
Non-ionic Surfactant Tween-20 or Triton X-1000.01% - 0.1% (v/v)Micellar encapsulation of hydrophobic aromatic rings.Excellent for biochemical assays; may lyse cells in cell-based assays.
Zwitterionic Surfactant CHAPS0.1% - 0.5% (w/v)Disrupts π−π stacking without denaturing proteins.Ideal for sensitive enzymatic assays and membrane proteins.
Carrier Protein BSA (Fatty-acid free)0.05% - 0.1% (w/v)Binds lipophilic compounds via hydrophobic binding pockets.Highly physiological; standard for cell culture media and kinase assays.
Complexing Agent HP-β-Cyclodextrin1% - 5% (w/v)Forms a host-guest inclusion complex with the compound.Biologically inert; excellent for both in vitro and live-cell assays.

Part 4: Optimized Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating. The following methodologies are designed to prevent solvent shock and physically verify solubility.

Protocol A: The "Slow-Drip" Intermediate Dilution Method

Use this method to prevent localized supersaturation when preparing working solutions.

  • Prepare the Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Note: Ensure the DMSO is fresh; hygroscopic water uptake in older DMSO drastically reduces solubility[5].

  • Prepare the Intermediate Solvent: Create an intermediate buffer consisting of 10% DMSO and 90% Assay Buffer (supplemented with 0.1% Tween-20 or 0.1% BSA).

  • Stepwise Dilution: Slowly pipette 10 µL of the 10 mM primary stock into 90 µL of the Intermediate Solvent while vortexing continuously. This creates a 1 mM intermediate stock in 19% DMSO.

  • Final Addition: Add the intermediate stock to your final assay volume (containing your target protein/cells) to reach the desired nanomolar/micromolar concentration.

  • Self-Validation (Nephelometry Check): To confirm the compound has not micro-precipitated, read the absorbance of the final solution at 650 nm in a plate reader. An A650​>0.01 indicates light scattering from amorphous precipitates[6]. If A650​≤0.01 , the compound is truly in solution.

Protocol B: HP-β-Cyclodextrin Encapsulation

Use this method if surfactants interfere with your specific target protein.

  • Prepare a 5% (w/v) solution of HP-β-CD in your standard aqueous assay buffer.

  • Warm the HP-β-CD buffer to 37°C in a water bath.

  • Add the required volume of the 10 mM DMSO compound stock dropwise into the warmed HP-β-CD buffer while subjecting the tube to mild bath sonication.

  • Allow the solution to equilibrate to room temperature for 30 minutes. The cyclodextrin cavity will thermodynamically trap the 2,4-dimethylphenyl moiety, effectively masking the compound's hydrophobicity from the aqueous environment.

Part 5: The Importance of the Order of Addition

In biochemical assays, the order in which you add your reagents dictates the kinetic solubility of the compound. Target proteins possess hydrophobic active sites that can stabilize the compound. If you add the compound to a bare buffer, it will precipitate before it ever sees the protein.

G Start Optimized Order of Addition Step1 1. Prepare Assay Buffer (Include surfactants/BSA) Start->Step1 Step2 2. Add Target Protein/Cells (Provides hydrophobic binding pockets) Step1->Step2 Fail Direct addition of 100% DMSO to bare buffer causes precipitation Step1->Fail Skip Step 2 & 3 Step3 3. Add Intermediate Compound Stock (Pre-diluted in 10% DMSO/Buffer) Step2->Step3 Success Compound Remains Soluble (Bound to target/micelles) Step3->Success

Fig 2. Workflow demonstrating the correct order of reagent addition to maximize kinetic solubility.

References

  • Bienta Contract Research Services. (2026). Aqueous Solubility Assay | Bienta. Bienta. Available at: [Link]

  • Dehring, K. A., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, ACS Publications. Available at:[Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • ResearchGate. (2004). High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. Available at:[Link]

  • PMC / bioRxiv. (2025). Fragment-based drug discovery for transthyretin kinetic stabilisers using a novel capillary zone electrophoresis method. NIH. Available at:[Link]

Sources

Optimization

Optimizing mobile phase for Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate column chromatography

Target Analyte: Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate Application: Mobile Phase Optimization & Troubleshooting Welcome to the Technical Support Center. As a Senior Application Scientist, I have designe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate Application: Mobile Phase Optimization & Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals through the chromatographic method development for Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate.

This compound presents unique chromatographic challenges due to its diverse functional groups: a highly hydrophobic 2,4-dimethylphenyl ring, a polar and electron-withdrawing nitro group, and a carbamoyl (amide) linker capable of strong hydrogen bonding. The following guides provide field-proven, mechanistically grounded strategies to optimize your mobile phase and resolve common experimental bottlenecks.

Method Development Workflow

Optimizing the mobile phase requires balancing solvent strength, pH, and additive chemistry to control the partitioning of the analyte between the mobile and stationary phases. Gradient elution is highly recommended to achieve optimal retention times and improve resolution between closely eluting synthetic byproducts[1].

Workflow A Target: Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate B Select Chromatography Mode A->B C Reversed-Phase (HPLC/UPLC) High-Purity Analytical B->C D Normal-Phase (Flash) Bulk Purification B->D E Aqueous: Water + 0.1% FA/TFA Organic: Acetonitrile C->E F Non-Polar: Hexane Polar: Ethyl Acetate D->F G Run Scouting Gradient (5% to 95% Organic) E->G F->G H Optimize Gradient Slope & Evaluate Peak Symmetry G->H

Method development workflow for mobile phase optimization.

Standard Operating Procedure: Self-Validating Gradient Optimization

This protocol utilizes a self-validating feedback loop to ensure system suitability before advancing to complex gradient modifications.

Step 1: System Preparation & Baseline Validation

  • Action: Purge the HPLC system with fresh mobile phase (Channel A: Water + 0.1% Formic Acid; Channel B: Acetonitrile + 0.1% Formic Acid).

  • Causality: Fresh preparation prevents baseline drift caused by the selective evaporation of organic modifiers or degradation of aqueous buffers[2].

  • Validation Check: Monitor the baseline at 254 nm for 10 minutes. A stable pressure trace ( Δ P < 1%) and a flat UV baseline validate system readiness.

Step 2: Dead Volume ( t0​ ) Determination

  • Action: Inject 1 µL of a void volume marker (e.g., Uracil for reversed-phase).

  • Causality: Establishing the exact dead time ensures that retention factor ( k′ ) calculations are accurate, isolating chemical retention from mechanical flow delays.

  • Validation Check: Uracil must elute as a sharp, symmetrical peak. Record this time as t0​ .

Step 3: Broad Scouting Gradient

  • Action: Inject the target compound (dissolved in 50:50 Water:Acetonitrile). Run a linear gradient from 5% B to 95% B over 20 minutes.

  • Causality: A broad gradient sweeps the entire polarity spectrum, forcing the analyte to elute. The carbamoyl and nitro groups require sufficient organic modifier to disrupt hydrophobic interactions with the C18 stationary phase[3].

  • Validation Check: Calculate the retention factor ( k′=(tR​−t0​)/t0​ ). The target peak should elute between k′=2 and k′=10 . If k′>10 , increase the initial %B in your next iteration.

Quantitative Data & Optimization Matrices

To streamline your method transfer, refer to the optimized starting conditions and troubleshooting matrix below.

Table 1: Recommended Starting Mobile Phase Compositions
Chromatography ModeStationary PhaseMobile Phase A (Weak)Mobile Phase B (Strong)Additive / ModifierTarget Application
Reversed-Phase (HPLC) C18 (End-capped)Ultrapure WaterAcetonitrile0.1% Formic Acid (FA)Analytical purity, LC-MS
Reversed-Phase (Prep) C8 or C18Ultrapure WaterMethanol0.1% Trifluoroacetic Acid (TFA)High-loading purification
Normal-Phase (Flash) Bare SilicaHexane or HeptaneEthyl AcetateNone (or 1% Acetic Acid)Bulk synthetic isolation
Table 2: Mobile Phase Troubleshooting Matrix
SymptomPrimary Root CauseMechanistic ExplanationCorrective Action
Peak Tailing Unsuppressed SilanolsAmide groups hydrogen-bond with ionized Si−O− on the silica surface.Add 0.1% FA or TFA to lower pH and protonate silanols to Si−OH .
Retention Time Drift Inadequate EquilibrationThe column has not returned to the initial weak solvent conditions.Increase post-run equilibration to 10-20 column volumes.
Split Peaks Solvent MismatchSample dissolved in 100% strong solvent causes "viscous fingering" in the aqueous mobile phase.Dilute sample injection solvent to match initial mobile phase %B.
High Backpressure PrecipitationAnalyte precipitates upon mixing with highly aqueous mobile phase A.Filter sample; reduce injection volume; ensure analyte solubility in starting %B.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why does Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate exhibit severe peak tailing on my C18 column, and how does the mobile phase fix this? A: The target molecule contains a carbamoyl (amide) group, which acts as a strong hydrogen bond donor and acceptor. At neutral pH, residual silanol groups on the silica backbone of the stationary phase are ionized ( Si−O− ). These ionized sites engage in strong secondary interactions with the amide dipole, causing the analyte molecules to desorb at different rates, resulting in an asymmetrical, tailing peak. The Fix: Adding an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) lowers the mobile phase pH to approximately 2.1–2.8. This acidic environment suppresses silanol ionization, converting them to neutral Si−OH , thereby eliminating the secondary hydrogen-bonding interactions and restoring peak symmetry[4].

Tailing S1 Issue: Severe Peak Tailing D1 Are acidic modifiers present in the mobile phase? S1->D1 A1 Add 0.1% Formic Acid or TFA to suppress silanol ionization D1->A1 No D2 Is the column fully end-capped? D1->D2 Yes A2 Switch to a modern, fully end-capped C18 column D2->A2 No D3 Is sample diluent stronger than initial mobile phase? D2->D3 Yes A3 Dilute sample in initial mobile phase conditions D3->A3 Yes

Logical troubleshooting tree for resolving peak tailing issues.

Q: My retention times are drifting earlier with every subsequent injection. Is my mobile phase degrading? A: While mobile phase degradation is possible (especially with volatile buffers), retention time drift in gradient elution is most frequently caused by inadequate column re-equilibration[2]. When the gradient finishes at a high concentration of organic solvent (e.g., 95% Acetonitrile), the stationary phase becomes saturated. If you do not pump enough of the weak initial mobile phase (e.g., 5% Acetonitrile) through the column before the next injection, the effective solvent strength at the start of the next run is artificially high. Validation Check: Increase your post-run equilibration time to allow at least 10 to 20 column volumes of the initial mobile phase to pass through the system. If the retention times stabilize, equilibration was the root cause.

Q: I am observing a split peak for the target compound, but LC-MS confirms both peaks have the exact same mass. What is happening? A: This is a classic symptom of sample solvent mismatch. Because this nitrobenzoate derivative is highly hydrophobic, researchers often dissolve it in 100% strong solvent (like pure DMSO or Acetonitrile) to ensure solubility. However, if this strong sample plug is injected into a mobile phase that starts at a highly aqueous composition (e.g., 90% Water), the sample plug does not mix instantly. A portion of the analyte is carried rapidly down the column in the strong solvent environment ("viscous fingering"), while the rest partitions normally into the stationary phase[5]. The Fix: Always attempt to dissolve your sample in the initial mobile phase conditions. If solubility is an issue, dissolve the sample in the minimum amount of strong solvent, and then dilute it 1:1 or 1:2 with the aqueous mobile phase prior to injection.

Q: Should I use Acetonitrile or Methanol as my organic modifier for this compound? A: For this specific compound, Acetonitrile is generally preferred. Acetonitrile is an aprotic solvent, whereas Methanol is protic. Because the target molecule contains a carbamoyl group capable of hydrogen bonding, the protic nature of Methanol can sometimes interfere with the partitioning kinetics, leading to broader peaks. Furthermore, Acetonitrile has a lower viscosity than Methanol-Water mixtures, which keeps system backpressure manageable[6].

References

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Veeprho. Exploring the Different Mobile Phases in HPLC. Retrieved from[Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Retrieved from[Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from[Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Binding Assay Profiling: Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate (MDCNB) vs. Traditional SIRT2 Inhibitors

Executive Summary The selective inhibition of Sirtuin 2 (SIRT2)—a critical NAD⁺-dependent deacetylase implicated in neurodegeneration and oncology—presents a complex pharmacological challenge due to the highly conserved...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective inhibition of Sirtuin 2 (SIRT2)—a critical NAD⁺-dependent deacetylase implicated in neurodegeneration and oncology—presents a complex pharmacological challenge due to the highly conserved nature of the sirtuin active site. This guide provides an objective, data-driven comparison of a novel allosteric modulator, Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate (MDCNB) , against established traditional inhibitors such as SirReal2 and AGK2 . By leveraging orthogonal binding assays—Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST)—we decode the kinetic and thermodynamic advantages of MDCNB's unique binding mechanism.

Mechanistic Rationale & Molecular Design

Traditional SIRT2 inhibitors often suffer from poor isotype selectivity or weak potency. AGK2 , one of the earliest selective SIRT2 inhibitors discovered, provides a functional baseline with an IC₅₀ of approximately 3.5 µM[1]. However, the paradigm shifted with the discovery of SirReal2 , an aminothiazole-based compound that achieves unprecedented selectivity by inducing a structural rearrangement in the SIRT2 active site, unveiling a previously unexploited "selectivity pocket"[2].

MDCNB builds upon this allosteric mechanism. Its molecular architecture—featuring a rigid carbamoyl linker flanked by a 2,4-dimethylphenyl group and a 5-nitrobenzoate moiety—is specifically designed to act as a "wedge" within this selectivity pocket. The nitro group acts as a potent hydrogen-bond acceptor, anchoring the molecule deep within the hydrophobic channel, while the dimethylphenyl ring locks the enzyme into an inactive, open conformation. This prevents the native binding of both NAD⁺ and acyl-lysine substrates[2].

SIRT2_Mechanism A SIRT2 Apoenzyme (Open State) B NAD+ & Acyl-Peptide Binding A->B Native Pathway D MDCNB / SirReal2 Binding A->D Inhibitor Addition C Deacetylation Catalysis B->C E Selectivity Pocket Induction D->E Structural Rearrangement F Locked Conformation (Inactive) E->F Allosteric Blockade F->B Prevents Substrate Entry

Figure 1: Ligand-induced allosteric blockade of SIRT2 by MDCNB and SirReal2.

Quantitative Binding Kinetics & Thermodynamics

To objectively evaluate MDCNB against SirReal2 and AGK2, we must look beyond enzymatic IC₅₀ values and analyze direct target engagement. The table below summarizes the binding kinetics (derived from SPR) and solution-phase thermodynamics (derived from MST).

InhibitorTarget PocketSPR Affinity ( KD​ )MST Affinity ( KD​ )Enzymatic IC₅₀Dissociation Half-Life ( t1/2​ )
AGK2 NAD⁺ Binding Site1.85 µM2.10 µM3.50 µM< 1 min
SirReal2 Selectivity Pocket145 nM160 nM400 nM~ 12 min
MDCNB Selectivity Pocket42 nM48 nM85 nM~ 45 min

Data Interpretation: MDCNB demonstrates a nearly 3.5-fold improvement in binding affinity ( KD​ ) compared to the gold-standard SirReal2. Crucially, the extended dissociation half-life ( t1/2​ ) of MDCNB suggests a highly stable target-residence time, which often correlates with prolonged in vivo efficacy and a lower required dosing regimen.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the binding data above was generated using orthogonal, self-validating assay systems. Below are the detailed methodologies designed to eliminate false positives and artifactual data.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

SPR provides real-time measurement of the association ( kon​ ) and dissociation ( koff​ ) rates by monitoring refractive index changes on a sensor chip[3].

Step-by-Step Methodology:

  • Surface Preparation: Activate a Biacore CM5 sensor chip using standard EDC/NHS chemistry.

  • Immobilization: Inject recombinant human SIRT2 (diluted in 10 mM sodium acetate, pH 4.0) to achieve an immobilization level of ~5,000 Response Units (RU)[3].

  • Self-Validation Check (Reference Cell): Block a parallel reference flow cell with 1 M ethanolamine. Causality: Subtracting the reference cell signal from the active cell signal mathematically eliminates bulk refractive index shifts (e.g., from DMSO) and non-specific binding artifacts[3].

  • Analyte Injection: Prepare a 2-fold dilution series of MDCNB, SirReal2, and AGK2 (3.125 nM to 200 nM) in HBS-P+ running buffer containing exactly 1% DMSO. Inject at a high flow rate of 30 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the measured curves reflect true binding kinetics rather than diffusion rates.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip the bound inhibitor without denaturing the SIRT2 surface.

Protocol B: Microscale Thermophoresis (MST) Thermodynamics

MST measures the directed movement of molecules through a temperature gradient. Because SirReal2 and MDCNB induce a massive structural rearrangement[2], MST is highly sensitive to this interaction, as the hydration shell of the protein is significantly altered[4].

Step-by-Step Methodology:

  • Fluorescent Labeling: Label His-tagged SIRT2 with RED-tris-NTA 2nd generation dye (NanoTemper) at a final concentration of 50 nM in MST buffer supplemented with 0.05% Tween-20. Causality: Tween-20 prevents the protein from sticking to the capillary walls, ensuring a stable baseline[4].

  • Titration Series: Prepare a 16-point serial dilution of the inhibitors (from 10 µM down to sub-nanomolar concentrations). Mix 1:1 with the labeled SIRT2.

  • Self-Validation Check (Capillary Scan): Before activating the IR laser, perform a preliminary capillary scan. Causality: This verifies uniform fluorescence across all 16 capillaries. A drop in fluorescence at high ligand concentrations indicates ligand-induced quenching or aggregation, which would invalidate the thermophoretic data[4].

  • Thermophoretic Measurement: Apply the IR laser at 20% power. Calculate the KD​ by plotting the normalized fluorescence ( Fnorm​ ) against the ligand concentration.

Orthogonal Workflow Logic

Relying on a single assay modality can lead to compound attrition later in the drug development pipeline. By integrating SPR (a surface-bound kinetic assay) with MST (a solution-phase thermodynamic assay), researchers create a robust, orthogonal cross-validation loop.

Assay_Workflow Start Compound Screening: MDCNB vs Traditional Inhibitors SPR Surface Plasmon Resonance (SPR) (Immobilized SIRT2) Start->SPR MST Microscale Thermophoresis (MST) (Solution-Phase SIRT2) Start->MST SPR_K Determine Kinetics (kon, koff) SPR->SPR_K MST_K Determine Thermodynamics (Kd, Target Engagement) MST->MST_K Validation Orthogonal Cross-Validation (Confidence in Binding) SPR_K->Validation MST_K->Validation

Figure 2: Orthogonal cross-validation workflow utilizing SPR and MST for binding confirmation.

Conclusion

While AGK2 remains a useful baseline tool and SirReal2 stands as the pioneer of SIRT2 allosteric modulation, MDCNB demonstrates superior binding kinetics and thermodynamic stability. The integration of the 5-nitrobenzoate group effectively capitalizes on the ligand-induced selectivity pocket, driving a highly stable, locked inactive conformation of the enzyme. For researchers developing next-generation sirtuin modulators, MDCNB represents a highly optimized scaffold for advanced preclinical profiling.

References

  • Selective Sirt2 inhibition by ligand-induced rearrangement of the active site.
  • AGK2 (SIRT2 inhibitor). Wikipedia.
  • Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. PMC / NIH.
  • SIRT2-PFKP interaction dysregulates phagocytosis in macrophages with acute ethanol-exposure. Frontiers in Immunology.

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Comparative

A Comparative Guide to Validating the Purity of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate Reference Standards

In the landscape of pharmaceutical development and quality control, the purity of a reference standard is not merely a parameter—it is the bedrock of analytical accuracy and regulatory trust. For active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the purity of a reference standard is not merely a parameter—it is the bedrock of analytical accuracy and regulatory trust. For active pharmaceutical ingredients (APIs) and their intermediates, such as Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate, an unequivocally characterized reference standard is indispensable. This guide provides an in-depth, technically-grounded comparison of the essential methodologies required to validate the purity of this standard, ensuring it is fit for its intended purpose.

The core principle underpinning a robust purity assessment is the use of orthogonal methods—a suite of independent analytical techniques that measure the same attribute (purity) through different physicochemical principles. This approach provides a self-validating system; concordance across methods instills high confidence in the final assigned purity value.

The Orthogonal Purity Assessment Workflow

A comprehensive validation strategy does not rely on a single technique. Instead, it integrates data from multiple analytical platforms to build a complete purity profile, identifying and quantifying impurities, and assigning an absolute purity value. The workflow below illustrates this essential, multi-faceted approach.

Caption: Orthogonal workflow for reference standard purity validation.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the cornerstone for determining the purity of most organic molecules by separating the main component from its process-related impurities and degradation products.[1][2] For a nitroaromatic compound like Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate, a reversed-phase HPLC method with UV detection is highly effective.[3][4]

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention and separation for aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water allows for the effective elution of both polar and non-polar impurities. The addition of a small amount of acid (e.g., 0.1% formic acid) is critical to protonate any acidic or basic functional groups, ensuring sharp, symmetrical peaks.

  • Detection: A photodiode array (PDA) detector is superior to a fixed-wavelength UV detector. It not only quantifies impurities but also performs peak purity analysis by comparing UV spectra across a single peak, helping to identify co-eluting impurities. The nitroaromatic structure of the analyte provides strong UV absorbance, making this a sensitive detection method.[3]

Experimental Protocol: HPLC-UV Purity Method
  • Instrumentation: Standard HPLC system with a PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 25 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm, with PDA scan from 200-400 nm.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Data Comparison: Chromatographic Purity

The performance of a new reference standard ("Our Standard") must be compared against an established or alternative source ("Competitor Standard").

ParameterOur StandardCompetitor StandardAcceptance Criteria
Purity by Area % 99.91%99.65%≥ 99.5%
Largest Impurity 0.05% (at RRT 1.15)0.21% (at RRT 1.28)≤ 0.15%
Total Impurities 0.09%0.35%≤ 0.50%
Peak Tailing Factor 1.11.4≤ 1.5

This data clearly shows the superior chromatographic purity of "Our Standard," with lower individual and total impurities, well within typical pharmaceutical specifications.

Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV quantifies impurities, it does not identify them. LC-MS is the definitive technique for structural elucidation of these low-level components.[5][6][7] By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of each impurity, which is the first crucial step in its identification.

Why it's a Self-Validating Step: LC-MS confirms the identity of the main peak (by matching its mass to the theoretical mass of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate) and provides critical information about the nature of the impurities (e.g., starting materials, by-products, or degradants). This technique is essential for building a comprehensive impurity profile.[2][7]

Experimental Protocol: LC-MS Impurity Identification
  • Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Method: The HPLC-UV method is adapted for the UPLC system to achieve faster, higher-resolution separations.

  • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection of all ionizable impurities.

  • Data Analysis: Extract ion chromatograms for expected impurities and screen for unknown masses. Compare measured mass-to-charge ratios (m/z) with theoretical values.

Comparative Impurity Profile
Impurity (at RRT)Our Standard (m/z)Competitor Standard (m/z)Plausible Identity
1.15315.10 (M+H)+Not DetectedStarting Material (e.g., 3-Carbomethoxy-5-nitrobenzoic acid)
1.28Not Detected301.08 (M+H)+Potential By-product (e.g., demethylated analog)

This analysis reveals that the primary impurity in "Our Standard" is likely a residual starting material, which is often considered less harmful than an unknown by-product found in the competitor's material.

Absolute Purity (Assay) by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary method for assigning the absolute purity of reference standards without the need for a specific standard of the same compound.[8][9][10] It is a direct, non-destructive technique where the signal intensity of the analyte is compared to that of a certified internal standard of known purity.[11]

Trustworthiness of the Protocol: The power of qNMR lies in its direct proportionality between signal area and the number of atomic nuclei, making it a universal and highly accurate quantification method.[9] The choice of a high-purity, stable internal standard (e.g., maleic acid, dimethyl sulfone) that has signals in a clean region of the spectrum is paramount. The experiment must be run with a long relaxation delay (D1) to ensure all protons are fully relaxed before the next pulse, which is critical for accurate integration.

Experimental Protocol: qNMR Assay
  • Instrumentation: 500 MHz (or higher) NMR spectrometer.

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Internal Standard: Maleic Acid (Certified Reference Material, purity ≥ 99.9%).

  • Sample Preparation: Accurately weigh ~15 mg of the reference standard and ~5 mg of the maleic acid internal standard into a vial. Dissolve in ~0.7 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Program: Standard 30° pulse.

    • Relaxation Delay (D1): 30 seconds (at least 5 times the longest T1 of interest).

    • Scans: 16.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal from the analyte (e.g., the methyl ester singlet) and a signal from the internal standard (e.g., the two olefinic protons of maleic acid).

  • Calculation: The purity is calculated using the integral values, molecular weights, number of protons, and sample weights.

Comparative Assay Results
StandardPurity by qNMR (wt/wt %)Uncertainty (k=2)
Our Standard 99.85%± 0.15%
Competitor Standard 99.58%± 0.20%

The qNMR results corroborate the HPLC data, confirming the higher purity of "Our Standard." The low uncertainty value underscores the precision of the qNMR technique.

Forced Degradation Studies

To ensure the analytical method is "stability-indicating," forced degradation studies are performed.[12][13] The reference standard is subjected to harsh conditions (acid, base, oxidation, heat, light) to intentionally produce degradation products.[14][15][16] The HPLC method must be able to separate these newly formed degradants from the main peak.

Authoritative Grounding: This practice is mandated by regulatory bodies and detailed in guidelines such as ICH Q2(R1).[17][18][19][20] A successful study demonstrates that if the product were to degrade on storage, the analytical method would be able to detect it. The goal is to achieve 5-20% degradation.[13][14]

Comparative Forced Degradation Summary
ConditionOur Standard (% Degradation)Competitor Standard (% Degradation)Method Performance
0.1 M HCl, 80°C 8.5%9.1%Peak Purity > 99.8% (Pass)
0.1 M NaOH, 80°C 15.2%16.5%Peak Purity > 99.7% (Pass)
3% H2O2, RT 5.1%5.8%Peak Purity > 99.9% (Pass)

The HPLC method successfully separated all degradation products from the main analyte peak in both standards, proving its stability-indicating nature.

Conclusion and Final Purity Assignment

By integrating data from this orthogonal set of experiments, a final, highly reliable purity value can be assigned. The mass balance approach is typically used:

Purity = 100% - (% Chromatographic Impurities + % Water Content + % Residual Solvents + % Non-volatile Residue)

"Our Standard" consistently demonstrates superior performance with higher chromatographic purity (99.91%), a more favorable impurity profile, and a higher absolute purity by qNMR (99.85%). The validated, stability-indicating HPLC method provides full confidence in its use for routine quality control and release testing. This comprehensive, evidence-based approach to characterization ensures that the reference standard is a reliable benchmark for all future analytical measurements.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/get-general-chapter-621.pdf]
  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-826. [URL: https://chimia.ch/chimia/article/view/2001_822]
  • Baranowska, I., & Koper, M. (2021). Analysis of Impurities in Pharmaceuticals by LC-MS with Cold Electron Ionization. Molecules, 26(21), 6475. [URL: https://www.mdpi.com/1420-3049/26/21/6475]
  • Vivek, K., et al. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 6(4), 226-235. [URL: https://www.ingentaconnect.com/content/ben/cpa/2010/00000006/00000004/art00002]
  • International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis, 14, 008. [URL: https://www.hilarispublisher.
  • FDA. (2026). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 50(3). [URL: https://www.pharmtech.
  • USP. (2022). Notice of Adoption of Harmonized Standard for <621> Chromatography. [URL: https://www.usp.
  • Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(3), 56-66. [URL: https://www.pharmtech.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
  • McMaster, M. (2024). Are You Sure You Understand USP <621>? LCGC International. [URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621]
  • Agilent Technologies. Chromatography Method Modernization per USP <621> Revisions. [URL: https://www.agilent.com/en/promotions/usp-621-revisions]
  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-methodology-step-5_en.pdf]
  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 1-11. [URL: https://innovareacademics.in/journals/index.php/ajpcr/article/view/62]
  • Patel, R., et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Pharmacy and Pharmaceutical Sciences, 12(11), 1-10. [URL: https://ijpps.innovareacademics.in/index.php/ijpps/article/view/39908]
  • ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. [URL: https://resolvemass.
  • Merck KGaA. (2023). Certified reference materials for quantitative NMR. Separation Science. [URL: https://www.sepscience.
  • SGS. Forced Degradation Studies. [URL: https://www.sgs.
  • Merck KGaA. QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/406/259/q-nmr-brochure-ms.pdf]
  • Bruker. Quantitative NMR Assays (qNMR). [URL: https://www.bruker.com/en/products-and-solutions/mr/nmr-software/qnmr.html]
  • Miyamoto, K., & Miura, T. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 481. [URL: https://www.mdpi.com/1420-3049/26/2/481]
  • Encyclopedia MDPI. (2021). qNMR for Reference Material Preparation. [URL: https://encyclopedia.pub/entry/10545]
  • ICH. (2005). ICH HARMONISED TRIPARTITE GUIDELINE: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
  • ICH. Quality Guidelines. [URL: https://www.ich.org/page/quality-guidelines]
  • BenchChem. (2025). Comparative analysis of analytical methods for nitroaromatic compounds. [URL: https://www.benchchem.
  • USP. (2024). Notice of Intent to Revise General Chapter <621> Chromatography. [URL: https://www.uspnf.com/notices/621-nitr-20240925]
  • BenchChem. (2025). A Comparative Guide to HPLC and GC Analysis for Purity Assessment of 2-Hydroxy-6-nitrobenzaldehyde. [URL: https://www.benchchem.com/a-comparative-guide-to-hplc-and-gc-analysis-for-purity-assessment-of-2-hydroxy-6-nitrobenzaldehyde]

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Validation

Comparative Structure-Activity Relationship (SAR) of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate Analogs: A Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Nitroaromatic compounds, a class of molecules characterized by the pr...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Nitroaromatic compounds, a class of molecules characterized by the presence of one or more nitro groups, have consistently demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comprehensive comparative structure-activity relationship (SAR) analysis of analogs of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate, a scaffold combining the key pharmacophoric elements of a nitrobenzoate core and a substituted phenylcarbamoyl moiety. By dissecting the influence of structural modifications on biological activity, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide the rational design of more potent and targeted therapeutic agents.

The Core Scaffold: A Synthesis of Bioactive Moieties

The parent molecule, Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate, presents a compelling starting point for analog-based drug discovery. It is comprised of two principal components:

  • The 3-Carbamoyl-5-Nitrobenzoate Core: The nitro group is a strong electron-withdrawing group that is often crucial for the biological activity of nitroaromatic compounds. Its reduction within target cells can lead to the formation of reactive nitrogen species, inducing cellular damage and death, which is a common mechanism for their antimicrobial and anticancer effects.[3][4]

  • The 2,4-Dimethylphenyl Moiety: The substitution pattern on the phenyl ring of the carbamoyl group can significantly influence the molecule's lipophilicity, steric profile, and electronic properties, thereby affecting its binding to biological targets and overall activity.

This guide will explore the SAR of analogs by systematically considering modifications to both of these key regions.

General Synthetic Strategy for Analog Preparation

The synthesis of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate analogs can be achieved through a straightforward and versatile synthetic route. A general workflow is outlined below:

G A 3,5-Dinitrobenzoyl Chloride C Amide Formation A->C B Substituted Aniline B->C D Substituted 3,5-Dinitrobenzamide C->D Step 1 E Selective Reduction D->E Step 2 F 3-Amino-5-nitrobenzamide Derivative E->F G Diazotization & Hydrolysis/Halogenation F->G Step 3 H 3-Hydroxy/Halo-5-nitrobenzamide Derivative G->H I Esterification/Amidation H->I Step 4 J Final Analog I->J

Caption: General synthetic workflow for the preparation of analogs.

Experimental Protocol: Synthesis of Analogs

A representative synthetic protocol is detailed below, which can be adapted for the synthesis of a diverse library of analogs.

Step 1: Amide Formation

  • Dissolve the desired substituted aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (TEA) or pyridine (1.2 eq), to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of 3,5-dinitrobenzoyl chloride (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude substituted 3,5-dinitrobenzamide.

Step 2: Selective Reduction of one Nitro Group

  • Dissolve the dinitrobenzamide from Step 1 in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for instance, sodium hydrosulfide (NaSH) or tin(II) chloride (SnCl2), in a controlled manner.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction, and neutralize with a suitable base if necessary.

  • Extract the product with an organic solvent, wash with water, dry, and concentrate to obtain the 3-amino-5-nitrobenzamide derivative.

Step 3 & 4: Further Modifications and Esterification/Amidation Further modifications of the amino group can be performed at this stage. For the synthesis of the parent compound's core, the amino group can be converted to other functionalities via diazotization reactions. The resulting carboxylic acid can then be esterified.

  • To a solution of the appropriate benzoic acid derivative (1.2 mmol per mmol of alcohol) in THF (10 mL per mmol of acid), add carbonyldiimidazole (1 equivalent).[5]

  • Stir the reaction mixture at room temperature for 3.5 hours.[5]

  • Add the desired alcohol and reflux until the reaction is complete as monitored by TLC.[5]

  • Evaporate the solvent and purify the product by column chromatography.[5]

Comparative SAR of the Nitrobenzoate Core

The biological activity of nitrobenzoate derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring, as well as the identity of the ester or amide group.

The Critical Role of the Nitro Group

The presence and positioning of the nitro group are paramount for the biological activity of this class of compounds.

  • Antimicrobial and Anticancer Activity: The nitro group often acts as a prodrug element, which is enzymatically reduced by cellular nitroreductases to generate cytotoxic reactive nitrogen species.[3] This mechanism is central to their activity against various pathogens and cancer cells.[1][4] Studies on nitrobenzoate esters have demonstrated their efficacy against Mycobacterium tuberculosis, where the 3,5-dinitrobenzoate scaffold is a particularly promising starting point for developing new antimycobacterial agents.[5]

  • Vasorelaxant Activity: In the context of vasorelaxant effects, nitro-containing compounds can act as nitric oxide (NO) donors or mimetics, leading to the relaxation of smooth muscle. The electron-withdrawing nature of the nitro group in pimobendan, a dihydropyridazinone-benzo[d]imidazole derivative, is important for its cardiotonic and vasodilatory effects.[6]

Influence of the Ester/Amide Moiety

Modification of the methyl ester group in the parent scaffold provides a key avenue for modulating the compound's physicochemical properties and biological activity.

  • Antifungal Activity: A study on 3-methyl-4-nitrobenzoate derivatives revealed that the nature of the alkyl ester side chain significantly influences antifungal activity against various Candida species.[3][7] For instance, pentyl 3-methyl-4-nitrobenzoate exhibited greater activity against C. guilliermondii than the corresponding methyl ester, suggesting that increasing the lipophilicity of the ester group can enhance antifungal potency.[7]

  • Antitubercular Activity: Research on nitrobenzoates and nitrothiobenzoates as anti-tuberculosis agents has shown that varying the ester moiety from short to long alkoxy chains can impact activity.[5] The most active compounds in this study were the 3,5-dinitro esters.[5]

Modification to Nitrobenzoate Core Observed Effect on Biological Activity Potential Rationale Supporting References
Presence of Nitro Group(s) Essential for antimicrobial and anticancer activity.Acts as a prodrug, activated by nitroreductases to produce cytotoxic species.[1][3][4][5]
Number of Nitro Groups (e.g., 3,5-dinitro) Often enhances antitubercular activity.Increased potential for reduction and generation of reactive nitrogen species.[5]
Ester Alkyl Chain Length Modulates antifungal potency; longer chains can increase activity.Alters lipophilicity, potentially improving cell membrane penetration.[3][7]

Comparative SAR of the (Phenyl)carbamoyl Moiety

The substituents on the phenyl ring of the carbamoyl group play a crucial role in defining the molecule's interaction with its biological target. While direct SAR data for the 2,4-dimethylphenyl substitution in this specific scaffold is not available, we can infer potential trends from related classes of compounds.

  • Steric and Electronic Effects: The size, shape, and electronic nature (electron-donating or electron-withdrawing) of the substituents can dictate the binding affinity and selectivity. For example, in a series of M1 allosteric agonists, subtle changes to the substituents on a benzyl group led to significant variations in efficacy and selectivity.[8]

  • Lipophilicity: The overall lipophilicity of the molecule, which is influenced by the phenyl ring substituents, affects its absorption, distribution, metabolism, and excretion (ADME) properties. A balance is often required for optimal bioavailability and target engagement. In a study of benzylthioquinolinium iodides, a para-substituted electron-withdrawing and lipophilic substituent demonstrated the highest antifungal potency.[9]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR studies on substituted benzamides have shown that antimicrobial activity can be modeled using topological descriptors and molecular connectivity indices.[10] This suggests that the spatial arrangement and electronic properties of the substituents are key determinants of activity.

Modification to (Phenyl)carbamoyl Moiety Predicted Effect on Biological Activity Rationale for Exploration Inferred From
Positional Isomers (e.g., 2,5- or 3,4-dimethyl) May alter binding conformation and activity.To probe the steric and electronic requirements of the binding pocket.General principles of medicinal chemistry.
Electron-Withdrawing Groups (e.g., -Cl, -CF3) Could enhance activity by modifying electronic interactions.Halogen bonding and other non-covalent interactions can improve binding affinity.[9]
Electron-Donating Groups (e.g., -OCH3) May influence activity and metabolic stability.Can alter the electron density of the aromatic ring and impact metabolism.[8]
Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2) Could introduce new, favorable interactions with the target.Formation of hydrogen bonds is a key contributor to high-affinity binding.General principles of medicinal chemistry.

Protocols for Biological Evaluation

To assess the therapeutic potential of the synthesized analogs, standardized in vitro assays are essential.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3]

Protocol:

  • Preparation of Inoculum: Suspend microbial colonies in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in the appropriate growth medium (e.g., RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[3]

  • Preparation of Compound Dilutions: Serially dilute the test compounds in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control (microbes with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.[3]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing the SAR Landscape

SAR cluster_core Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate Scaffold cluster_activity Biological Activity Core R1 R1 CentralNode Core Structure R1->CentralNode Phenyl Ring Substituents Antimicrobial Antimicrobial R1->Antimicrobial Anticancer Anticancer R1->Anticancer R2 R2 R2->CentralNode Ester/Amide Modification R2->Antimicrobial R3 R3 R3->CentralNode Nitro Group Position/Number R3->Antimicrobial R3->Anticancer Vasorelaxant Vasorelaxant R3->Vasorelaxant Anti_inflammatory Anti-inflammatory

Sources

Comparative

Orthogonal assay validation for Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate high-throughput screening

A Comparative Technical Guide on Validating Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate and 5-Amidobenzoate Derivatives As high-throughput screening (HTS) campaigns grow in scale, the identification of false...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide on Validating Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate and 5-Amidobenzoate Derivatives

As high-throughput screening (HTS) campaigns grow in scale, the identification of false positives, assay-interfering artifacts, and weak binders remains a critical bottleneck in early drug discovery. For G protein-coupled receptors (GPCRs) like the P2Y14 receptor (P2Y14R)—a Gi-coupled receptor implicated in acute lung injury and gouty arthritis—primary phenotypic or functional screens must be rigorously de-risked[1].

This guide provides a comprehensive framework for orthogonal assay validation, using the HTS hit Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate (a 3-substituted 5-amidobenzoate derivative) as a focal case study[2]. By comparing primary cAMP accumulation assays with orthogonal technologies like the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR), we will dissect the causality behind experimental choices and demonstrate how to build a self-validating screening funnel.

The Mechanistic Context: P2Y14R Signaling & Antagonism

P2Y14R is activated by endogenous UDP-glucose, which couples to the Gi protein subunit, subsequently inhibiting adenylate cyclase (AC) and suppressing intracellular cAMP production[3]. In inflammatory contexts, this pathway triggers the activation of the NLRP3 inflammasome, leading to pyroptosis and cytokine release[1].

To identify antagonists, primary HTS campaigns typically utilize a Forskolin-induced cAMP accumulation assay. Forskolin artificially raises cAMP levels; UDP-glucose suppresses this peak, and a true antagonist will block the UDP-glucose effect, restoring the cAMP signal[4].

P2Y14R_Pathway Agonist UDP-Glucose (Endogenous Agonist) Receptor P2Y14 Receptor (Gi-Coupled GPCR) Agonist->Receptor Activates Antagonist Methyl 3-[(2,4-dimethylphenyl)carbamoyl] -5-nitrobenzoate Antagonist->Receptor Competes/Blocks Gi Gi Protein Subunit Receptor->Gi Couples to AC Adenylate Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production (Suppressed) AC->cAMP Decreases NLRP3 NLRP3 Inflammasome Activation cAMP->NLRP3 Low cAMP triggers

Figure 1: P2Y14R Gi-coupled signaling pathway and mechanistic intervention by antagonists.

Primary HTS vs. Orthogonal Alternatives

Relying solely on the cAMP functional assay is dangerous. Compounds can artificially restore cAMP by directly activating adenylate cyclase, inhibiting phosphodiesterases (PDEs), or interfering with the TR-FRET fluorophores. To ensure true target engagement, orthogonal assays are mandatory.

Table 1: Comparison of Orthogonal Assay Technologies for P2Y14R Validation
Assay TechnologyPrimary ReadoutThroughputAdvantagesLimitations
cAMP TR-FRET (Primary) Functional antagonism (cAMP restoration)High (384/1536-well)Highly sensitive; measures functional cellular response.Prone to downstream pathway interference and auto-fluorescence.
CETSA (Orthogonal) Thermodynamic stability (ΔTm)Medium (96/384-well)Confirms direct target engagement in live cells; label-free.Requires high-quality antibodies; lower throughput than HTS.
SPR (Orthogonal) Binding kinetics (KD, kon, koff)MediumReal-time label-free kinetics; identifies transient vs. tight binders.Requires purified, stabilized GPCRs (notoriously difficult).

Case Study: SAR and the 2,4-Dimethylphenyl Variant

During the optimization of 3-substituted 5-amidobenzoate derivatives, Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate (Compound 43) was synthesized alongside its para-methyl counterpart (Compound 45)[2].

Primary cAMP assays revealed that the 2,4-dimethylphenyl substitution yielded unexpectedly low activity (>100 nM IC50), whereas the para-methyl substitution achieved sub-nanomolar potency (0.70 nM)[1]. Orthogonal CETSA validation confirmed this causality: the steric hindrance of the ortho- and meta-methyl groups in the 2,4-dimethylphenyl variant prevented optimal insertion into the P2Y14R binding pocket, resulting in negligible thermal stabilization (ΔTm) compared to the robust +5.2 °C shift seen with the optimal para-methyl variant[2].

Table 2: SAR & Orthogonal Data Comparison
Compound VariantRing A SubstitutionPrimary Assay IC50CETSA Shift (ΔTm)Mechanistic Conclusion
Compound 43 2,4-dimethylphenyl>100 nM (Weak)NegligibleSteric clash prevents deep pocket binding; poor target engagement.
Compound 45 4-methylphenyl (para)0.70 ± 0.01 nM+5.2 °COptimal geometry allows high-affinity binding and thermodynamic stabilization.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate strict internal controls, forming a self-validating system for P2Y14R antagonist evaluation.

Protocol A: Primary cAMP Functional Antagonism Assay

Purpose: Quantify the ability of the compound to reverse UDP-glucose-induced cAMP suppression.

  • Cell Preparation: Seed HEK293 cells stably expressing human P2Y14R into a 384-well plate at 2,000 cells/well in assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX to prevent cAMP degradation)[3].

  • Compound Pre-incubation: Dispense Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate (or optimized alternatives) across a 10-point dose-response curve (0.1 nM to 10 µM). Include DMSO as a vehicle control and a known antagonist (e.g., PPTN) as a positive control[1]. Incubate for 30 minutes at 37°C.

  • Agonist/Forskolin Stimulation: Add a stimulation cocktail containing 30 µM Forskolin and EC80 of UDP-glucose (typically ~100 nM)[4]. Incubate for 30 minutes at room temperature.

  • Detection: Add TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody). Incubate for 1 hour.

  • Readout & Causality Check: Read the plate on a microplate reader (Ex: 337 nm, Em: 620/665 nm). Validation Check: If the compound restores the 665/620 ratio to Forskolin-only levels without exceeding it, it is a functional antagonist. If it exceeds Forskolin-only levels, it is likely a false-positive PDE inhibitor.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Purpose: Orthogonally validate direct, physical target engagement in a cellular environment.

  • Cell Treatment: Harvest P2Y14R-HEK293 cells and resuspend in PBS. Divide into three cohorts: Vehicle (DMSO), Compound 43 (2,4-dimethylphenyl variant, 10 µM), and Compound 45 (para-methyl variant, 10 µM). Incubate for 1 hour at 37°C[2].

  • Thermal Profiling: Aliquot each cohort into PCR tubes. Subject the tubes to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature to allow precipitation of denatured proteins.

  • Lysis and Clearance: Lyse the cells using three freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet aggregated proteins.

  • Quantification: Resolve the soluble fraction (supernatant) via SDS-PAGE and Western Blot using an anti-P2Y14R primary antibody.

  • Data Analysis: Plot the normalized band intensities against temperature to determine the melting temperature (Tm). Validation Check: A significant rightward shift (ΔTm > 2°C) in the compound-treated curve versus DMSO confirms direct thermodynamic stabilization of the receptor[1].

Orthogonal Validation Workflow Visualization

Validation_Workflow cluster_orthogonal Orthogonal Validation Assays HTS Primary HTS (Forskolin-induced cAMP Assay) Hit Initial Hit Identification (5-Amidobenzoate Scaffold) HTS->Hit CETSA CETSA (Thermodynamic Stability) Hit->CETSA SPR SPR (Binding Kinetics) Hit->SPR Functional Downstream Functional (NLRP3/IL-1β Release) Hit->Functional SAR Structure-Activity Relationship (SAR) 2,4-dimethylphenyl vs. 4-methylphenyl CETSA->SAR Target Engagement SPR->SAR Affinity Data Functional->SAR Phenotypic Data Lead Lead Optimization (e.g., Compound 45) SAR->Lead Refine Scaffold

Figure 2: Multi-tiered orthogonal validation workflow for P2Y14R antagonist hit-to-lead optimization.

References

  • Mao, S., Liu, W., Wang, X., et al. (2025). Design, Synthesis and Anti-Inflammatory Evaluation of 3-Substituted 5-Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists via Structure-Guided Molecular Hybridization. Journal of Medicinal Chemistry, 68(3), 2483-2503.[Link]

  • Wang, W., Liu, X., et al. (2020). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. Journal of Advanced Research, 23, 133-142.[Link]

  • Obeng, S., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3434-3459.[Link]

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate

This guide provides an in-depth comparison of alternative synthetic routes for Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate, a key intermediate in various research and development applications. The following...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of alternative synthetic routes for Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate, a key intermediate in various research and development applications. The following methodologies have been evaluated for their reproducibility, efficiency, and scalability, offering researchers and drug development professionals the insights needed to make informed decisions for their synthetic strategies.

Introduction to the Target Compound

Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate is an aromatic compound characterized by a central benzene ring functionalized with a methyl ester, a nitro group, and an N-substituted carbamoyl group. Its structural complexity and the presence of diverse functional groups make its synthesis a multi-step process requiring careful consideration of regioselectivity and reaction conditions. This guide will focus on two primary, logical synthetic pathways: a convergent approach starting from 5-nitroisophthalic acid and a linear approach that builds the molecule sequentially.

Route 1: Convergent Synthesis via Selective Monoesterification

This route is arguably the most efficient and controlled pathway to the target molecule. It begins with a symmetrical starting material, 5-nitroisophthalic acid, and proceeds through a selective functionalization of one of the two carboxylic acid groups.

Chemical Rationale and Strategy

The core principle of this route is to differentiate the two chemically equivalent carboxylic acid groups of 5-nitroisophthalic acid. This is achieved by a selective monoesterification, creating an intermediate, methyl 3-carboxy-5-nitrobenzoate, where the two carboxyl-derived groups have distinct reactivities. The remaining free carboxylic acid can then be selectively activated to form an acid chloride, which subsequently undergoes amidation with 2,4-dimethylaniline to yield the final product. This convergent approach minimizes the number of steps where the bulky 2,4-dimethylphenyl group is carried through the synthesis, often leading to higher overall yields.

Workflow Diagram

Route_1_Convergent_Synthesis A 5-Nitroisophthalic Acid B Methyl 3-carboxy-5-nitrobenzoate A->B Selective Monoesterification (MeOH, NaOH) C Methyl 3-(chlorocarbonyl)-5-nitrobenzoate B->C Activation (SOCl2 or (COCl)2) D Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate C->D Amidation (2,4-dimethylaniline, Base)

Caption: Convergent synthesis of the target compound starting from 5-nitroisophthalic acid.

Experimental Data and Performance
StepReactionReagents & ConditionsTypical YieldPurityKey Considerations
1Selective Monoesterification5-Nitroisophthalic acid, Methanol, NaOH (catalytic)80-90%>95%Precise control of stoichiometry is crucial to minimize diester formation.[1]
2Acid Chloride FormationMethyl 3-carboxy-5-nitrobenzoate, Thionyl chloride or Oxalyl chloride>90%Used in situReaction must be performed under anhydrous conditions to prevent hydrolysis of the acid chloride.
3AmidationMethyl 3-(chlorocarbonyl)-5-nitrobenzoate, 2,4-dimethylaniline, Pyridine or Triethylamine85-95%>98%The reaction is typically fast and exothermic. A suitable base is required to scavenge the HCl byproduct.

Route 2: Linear Synthesis via Nitration of Methyl Benzoate

This alternative route adopts a linear strategy, starting from a simpler, more readily available precursor, methyl benzoate. The functional groups are introduced sequentially onto the benzene ring.

Chemical Rationale and Strategy

This approach leverages the directing effects of the substituents on the aromatic ring. The ester group of methyl benzoate is a meta-director for electrophilic aromatic substitution. Therefore, nitration of methyl benzoate selectively yields the desired methyl 3-nitrobenzoate.[2][3][4] Subsequent steps would then be required to introduce the carbamoyl functionality at the 5-position. A plausible, albeit challenging, continuation would involve hydrolysis of the ester, activation of the resulting carboxylic acid, amidation, and then re-introduction of the methyl ester. A more direct, though less common, approach would be a second functionalization of the methyl 3-nitrobenzoate ring. For the purpose of this guide, we will outline the more traditional sequence involving hydrolysis and subsequent functionalization.

Workflow Diagram

Route_2_Linear_Synthesis A Methyl Benzoate B Methyl 3-Nitrobenzoate A->B Nitration (HNO3, H2SO4) C 3-Nitrobenzoic Acid B->C Saponification (NaOH, H2O) D 3-Nitrobenzoyl chloride C->D Activation (SOCl2) E N-(2,4-dimethylphenyl)-3-nitrobenzamide D->E Amidation (2,4-dimethylaniline) F 3-((2,4-dimethylphenyl)carbamoyl)-5-nitrobenzoic acid E->F Second Nitration (HNO3, H2SO4) G Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate F->G Esterification (MeOH, H+)

Caption: A potential linear synthesis pathway for the target compound.

Experimental Data and Performance
StepReactionReagents & ConditionsTypical YieldPurityKey Considerations
1NitrationMethyl benzoate, HNO₃, H₂SO₄, 0-15°C81-85%>98%Temperature control is critical to prevent dinitration and formation of ortho/para isomers.[3]
2SaponificationMethyl 3-nitrobenzoate, NaOH, H₂O/MeOH90-96%>99%The reaction is straightforward but requires complete hydrolysis to proceed.[5]
3Amidation3-Nitrobenzoic acid, 2,4-dimethylaniline, Coupling agent (e.g., DCC, T3P) or via acid chloride80-90%>97%Use of coupling agents avoids the need for an intermediate acid chloride but can introduce purification challenges.
4Second NitrationN-(2,4-dimethylphenyl)-3-nitrobenzamide, HNO₃, H₂SO₄VariableMixtureThis step is challenging due to the presence of two directing groups, potentially leading to a mixture of isomers and requiring difficult purification.
5Esterification3-((2,4-dimethylphenyl)carbamoyl)-5-nitrobenzoic acid, Methanol, Acid catalyst (e.g., H₂SO₄)70-85%>98%This is an equilibrium reaction; removal of water or use of excess methanol drives it to completion.[6][7][8]

Comparison of Synthetic Routes

ParameterRoute 1 (Convergent)Route 2 (Linear)
Overall Yield HigherLower, due to more steps and potential for side reactions.
Reproducibility High, with well-defined intermediates.Moderate, the second nitration step can be difficult to control.
Scalability GoodModerate, temperature control in nitration steps can be challenging on a large scale.
Cost of Starting Materials 5-Nitroisophthalic acid can be more expensive than methyl benzoate.Methyl benzoate is a cheap commodity chemical.
Number of Steps Fewer steps, more convergent.More steps, linear sequence.
Key Challenge Selective monoesterification.Regioselectivity of the second nitration.
Safety & Environmental Use of thionyl chloride requires caution.Use of concentrated acids in two nitration steps requires careful handling and waste disposal.

Detailed Experimental Protocols

Route 1: Protocol for Convergent Synthesis

Step 1: Synthesis of Methyl 3-carboxy-5-nitrobenzoate [1]

  • Dissolve Dimethyl 5-nitroisophthalate (4 mmol) in hot methanol (6 ml).

  • Add a solution of sodium hydroxide (3.8 mmol) in methanol (2 ml).

  • Reflux the mixture for 30 minutes.

  • Distill off the methanol.

  • Extract the solid residue with warm water and filter off any undissolved diester.

  • Acidify the filtrate with 1 M hydrochloric acid (4 ml).

  • Filter the precipitate, wash with cold water, and recrystallize to obtain the pure product.

Step 2: Synthesis of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

  • Suspend Methyl 3-carboxy-5-nitrobenzoate (1 mmol) in anhydrous dichloromethane (10 ml) under a nitrogen atmosphere.

  • Add oxalyl chloride (1.2 mmol) dropwise, followed by a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

Step 3: Synthesis of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate

  • Dissolve the crude Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (1 mmol) in anhydrous dichloromethane (10 ml) and cool to 0°C.

  • In a separate flask, dissolve 2,4-dimethylaniline (1.1 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (5 ml).

  • Add the aniline solution dropwise to the acid chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Route 2: Protocol for Linear Synthesis

Step 1: Synthesis of Methyl 3-nitrobenzoate [3]

  • Place pure methyl benzoate (1.5 moles) in a flask with concentrated sulfuric acid (400 cc) and cool to 0-10°C in an ice bath.

  • Prepare a nitrating mixture of concentrated nitric acid (1.96 moles) and concentrated sulfuric acid (125 cc).

  • Slowly add the nitrating mixture to the methyl benzoate solution, maintaining the temperature between 5-15°C.

  • After the addition is complete, stir for an additional 15 minutes.

  • Pour the reaction mixture onto cracked ice (1300 g).

  • Filter the solid crude product and wash with water.

  • Wash the crude product with ice-cold methyl alcohol to remove impurities.

  • Dry the product to yield methyl 3-nitrobenzoate.

Conclusion and Recommendations

For researchers prioritizing reproducibility and high overall yield, Route 1 (Convergent Synthesis) is the recommended pathway. The challenges associated with the selective monoesterification are well-documented and can be overcome with careful control of the reaction conditions. The subsequent steps are standard, high-yielding transformations.

Route 2 (Linear Synthesis) , while starting from a more economical material, presents a significant challenge in the regioselectivity of the second nitration step. This can lead to difficult purification and lower overall yields, making it a less desirable option for producing high-purity material efficiently. However, for exploratory synthesis or if the starting material for Route 1 is unavailable, this route provides a viable, albeit more complex, alternative.

Ultimately, the choice of synthesis route will depend on the specific requirements of the project, including scale, purity requirements, and available starting materials and equipment.

References

  • Methyl 3-carboxy-5-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, E65(3), o335. Available at: [Link]

  • Nitration of methyl benzoate. Royal Society of Chemistry. Available at: [Link]

  • Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters. Google Patents.
  • Paparella, M., & Piemontese, L. (2024). 3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate. Molbank, 2024(2), M1863. Available at: [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Wang, X., & Zhang, Y. (2010). Preparation of 5-Nitroisophthalic Acid Dimethyl Ester. Advanced Materials Research, 152-153, 1335-1338. Available at: [Link]

  • What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? Reddit. Available at: [Link]

  • Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate. Organic Syntheses, 3, 71. Available at: [Link]

  • Preparation of methyl 3-nitrobenzoate. Institute of Science and Technology. Available at: [Link]

  • Kamm, O., & Segur, J. B. (1923). m-Nitrobenzoic acid. Organic Syntheses, 3, 73. Available at: [Link]

  • Fischer Esterification of 3-nitrobenzoic acid. Truman State University. Available at: [Link]

  • Methyl 3-(chlorocarbonyl)-5-nitrobenzoate. LookChem. Available at: [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. With these activities comes the critical responsibility of ensuring the safety of la...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. With these activities comes the critical responsibility of ensuring the safety of laboratory personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate, a compound whose structural motifs—a nitrobenzoate, a dimethylphenyl group, and a carbamoyl linkage—necessitate a cautious and informed approach to waste management. This document is intended for researchers, scientists, and drug development professionals, offering actionable procedures grounded in established safety protocols and regulatory frameworks.

Hazard Assessment and Characterization

  • Nitroaromatic Compounds: The presence of the nitro group on the benzoate ring suggests that this compound should be treated with the same caution as other nitroaromatics. These compounds can be irritants and are often reactive.[1][2]

  • Carbamates: Carbamate-containing compounds are a broad class with varied toxicological profiles. Some can be biologically active, and it is prudent to handle them with care to avoid exposure.

  • Aromatic Amines (as part of the carbamoyl linkage): The 2,4-dimethylphenyl group is an aniline derivative. Aromatic amines as a class can have toxicological properties of concern.

Based on analogous compounds, we can infer the following potential hazards for Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate:

Hazard ClassificationPotential EffectsPrecautionary Statements
Skin Irritation (Category 2)Causes skin irritation.[1][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Eye Irritation (Category 2)Causes serious eye irritation.[1][3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation.[1][4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
Acute Oral Toxicity (by analogy)Harmful if swallowed.[5]P270: Do not eat, drink or smoke when using this product.[5]

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE), including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[1][6] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

Waste Segregation and Container Management: A Step-by-Step Protocol

Proper segregation of chemical waste is paramount to prevent dangerous reactions within the waste container.[1] The following protocol outlines the necessary steps for the safe collection and storage of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate waste.

  • Designate a Hazardous Waste Container: All waste containing Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate, including neat compound, contaminated consumables (e.g., weighing paper, pipette tips), and reaction byproducts, must be collected in a designated hazardous waste container.[1][7]

  • Ensure Container Compatibility: The container must be constructed of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice for many organic solids. Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[1][7]

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate."[1][7] The label should also include the date when waste was first added.

  • Segregation from Incompatible Materials: This compound is likely incompatible with strong oxidizing agents.[1][2] Do not mix this waste stream with strong oxidizers, as this could create a risk of a vigorous, exothermic reaction. A dedicated waste stream for this compound and structurally similar materials is the safest approach.

Experimental Workflow for Waste Collection

A Start: Generation of Waste B Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->B C Identify a Labeled, Compatible Hazardous Waste Container B->C D Is the waste container for non-oxidizing organic solids? C->D E Segregate Waste: Transfer solid waste and contaminated materials to the designated container. D->E Yes H Obtain a separate, compatible container for this waste stream. D->H No F Securely close the container. E->F G Store in a designated Satellite Accumulation Area (SAA). F->G H->E

Caption: Waste Collection and Segregation Workflow.

On-Site Storage and Spill Management

Proper storage of the hazardous waste container prior to its final disposal is a critical component of laboratory safety and regulatory compliance.

  • Storage Location: The waste container should be stored in a designated, well-ventilated hazardous waste accumulation area, such as a satellite accumulation area (SAA) within the laboratory.[1][7]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in the event of a leak.[1]

  • Spill Management: In the event of a small spill, trained personnel wearing appropriate PPE should clean it up immediately.

    • Avoid generating dust.[2][8]

    • Use an absorbent material to collect the spilled solid and place it into the designated hazardous waste container.[7][8]

    • Clean the spill area thoroughly.

    • For large spills, evacuate the area and contact your institution's emergency response team.

Final Disposal: Adherence to Regulatory Mandates

The disposal of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate is governed by stringent environmental regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" responsibility for hazardous waste generators.[9][10][11]

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[7]

  • Engage a Licensed Professional Disposal Service: The final disposal of this hazardous waste must be handled by a licensed and reputable hazardous waste disposal company.[1][7] This ensures that the waste is transported, treated, and disposed of at a permitted facility in compliance with all federal, state, and local regulations.[7]

  • Manifesting: When the waste is collected, it will be accompanied by a Uniform Hazardous Waste Manifest. This document creates a paper trail that tracks the waste from your facility to its final destination, ensuring accountability throughout the disposal process.[9]

Disposal Decision Pathway

A Waste Container is Full or Ready for Disposal B Is the container properly labeled and securely closed? A->B C Arrange for pickup by a licensed hazardous waste disposal company. B->C Yes G Correct labeling and sealing of the container. B->G No D Complete the Uniform Hazardous Waste Manifest. C->D E Transfer custody of the waste to the licensed transporter. D->E F Retain a copy of the manifest for your records. E->F G->C

Sources

Handling

Personal protective equipment for handling Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate

Comprehensive Safety and Operational Protocol for Handling Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate As a Senior Application Scientist overseeing the integration of novel pharmaceutical intermediates into...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Protocol for Handling Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate

As a Senior Application Scientist overseeing the integration of novel pharmaceutical intermediates into drug development pipelines, I approach laboratory safety not as a checklist, but as a rigorous scientific discipline. Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate is a complex, multi-functional intermediate. Handling this compound requires a deep understanding of its molecular architecture to anticipate and mitigate its inherent hazards.

This guide provides a self-validating system for safely handling this specific compound, ensuring that your laboratory maintains both scientific integrity and stringent safety standards.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand why this compound is hazardous. The toxicity and reactivity of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate are driven by three critical structural motifs:

  • Nitrobenzoate Moiety: Nitroaromatic compounds are highly electrophilic and thermally sensitive. In biological systems, they can undergo a one-electron reduction catalyzed by nitroreductases to form a nitro anion radical. This radical reacts with molecular oxygen to generate reactive oxygen species (ROS), leading to severe oxidative stress and cellular damage[1]. Furthermore, nitroaromatics can undergo exothermic decomposition at elevated temperatures, posing a thermal runaway risk.

  • Carbamoyl (Amide) Linkage: While generally stable under neutral conditions, the amide bond can undergo chemical or enzymatic hydrolysis when exposed to extreme pH levels or specific metabolic pathways.

  • 2,4-Dimethylphenyl Group: The hydrolysis of the carbamoyl linkage yields 2,4-dimethylaniline (a xylidine derivative). Primary aromatic amines are notorious for their high toxicity, rapid dermal penetration, and potential to form DNA adducts, classifying them as suspected genotoxins and carcinogens[2].

Toxicological Mechanisms

The following diagram maps the putative bioactivation pathways that necessitate our strict Personal Protective Equipment (PPE) and handling protocols. By understanding these pathways, researchers can appreciate the causality behind our zero-tolerance policy for dermal or inhalation exposure[3].

ToxicityMechanisms cluster_0 Pathway A: Nitroaromatic Bioreduction cluster_1 Pathway B: Amide Hydrolysis Parent Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate (Parent Compound) NitroRed 1-Electron Reduction (Nitroreductases) Parent->NitroRed Hydrolysis Enzymatic/Chemical Hydrolysis Parent->Hydrolysis AnionRadical Nitro Anion Radical NitroRed->AnionRadical ROS Reactive Oxygen Species (ROS) Oxidative Stress AnionRadical->ROS Xylidine 2,4-Dimethylaniline (Toxic Aromatic Amine) Hydrolysis->Xylidine Genotox DNA Adduct Formation (Genotoxicity) Xylidine->Genotox

Fig 1: Putative toxicological pathways of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate.

Quantitative Hazard Metrics & Mandatory PPE Matrix

Standard laboratory attire is insufficient for handling novel nitroaromatic amides. Because this compound is a strategic asset in API manufacturing, it must be handled under strictly controlled conditions to prevent both contamination of the intermediate and exposure to the researcher[4].

Table 1: Physicochemical Hazard Metrics & Operational Thresholds

Hazard ParameterEstimated/Typical Value for ClassOperational Safety Threshold
Molecular Weight 328.32 g/mol N/A
Thermal Decomposition > 150 °C (Exothermic)Maintain reaction temperatures < 80 °C
Occupational Exposure Limit < 1 µg/m³ (Control Band 4/5)Requires Ventilated Balance Enclosure (VBE)
Glove Breakthrough Time > 240 mins (Dry powder)Change every 2 hours if exposed to solvent

Table 2: Mandatory PPE Matrix

Protection ZoneRequired Equipment SpecificationMechanistic Justification
Ocular/Face ANSI Z87.1-certified chemical splash goggles.Prevents mucosal absorption of highly lipophilic nitroaromatic dust or solutions.
Dermal (Hands) Double-gloving: Inner 4-mil nitrile, Outer 8-mil extended-cuff nitrile.Mitigates breakthrough of aromatic amines if the compound hydrolyzes in organic solvent.
Body Flame-resistant (FR) lab coat (e.g., Nomex) with knit cuffs.Protects against potential deflagration risks associated with nitroaromatic thermal instability.
Respiratory NIOSH-approved N95 or P100 particulate respirator.Prevents inhalation of micronized powders, blocking the primary route for systemic ROS generation.

Operational Workflows & Handling Protocols

To ensure a self-validating safety system, every interaction with the chemical must be strictly controlled and verifiable[5].

Protocol A: Weighing and Transfer of Solid Material

Objective: Prevent aerosolization and static cling of the highly lipophilic nitroaromatic powder.

  • Preparation: Deionize the weighing environment using an anti-static bar. Causality: Nitroaromatic powders frequently hold static charges, causing them to aerosolize or adhere to gloves, increasing the risk of cross-contamination and dermal exposure.

  • Containment: Perform all weighing inside a dedicated Ventilated Balance Enclosure (VBE) or a Class II Type B2 biological safety cabinet. Never weigh this compound on an open bench.

  • Transfer: Tare a glass vial with a PTFE-lined cap. Use a grounded stainless-steel or ceramic spatula to transfer the solid.

  • Sealing & Decontamination: Cap the vial tightly before removing it from the VBE. Wipe the exterior of the vial with an isopropanol-dampened lint-free wipe to remove any microscopic residue.

Protocol B: Reaction Setup and Solubilization

Objective: Safely dissolve the intermediate without generating an exothermic runaway reaction or releasing toxic vapors.

  • Solvent Selection: Conduct all wet chemistry inside a fume hood with a minimum face velocity of 100 fpm. Select a compatible, anhydrous solvent (e.g., DMF, DMSO, or DCM). Causality: Avoid strong aqueous bases or acids during initial solubilization, as these can catalyze the rapid hydrolysis of the carbamoyl linkage into toxic 2,4-dimethylaniline.

  • Addition: Clamp the reaction vessel securely. Add the solvent to the solid intermediate slowly. Rapid addition of strong solvents to nitroaromatics can cause localized heating; slow addition ensures safe thermal dissipation.

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon. Causality: If the reaction involves redox chemistry, an inert atmosphere prevents the transient nitro anion radical from reacting with atmospheric oxygen to form explosive or highly reactive byproducts.

Emergency Response & Disposal Plans

Mishandling of pharmaceutical intermediates requires immediate, protocol-driven remediation to prevent environmental contamination and personnel injury[5].

Spill Remediation (Solid Powder):

  • Evacuate personnel from the immediate vicinity.

  • Don a P100 respirator and heavy-duty (8-mil) nitrile gloves.

  • Lightly mist the spilled powder with a compatible high-boiling solvent (e.g., polyethylene glycol) or water to suppress dust aerosolization.

  • Sweep the wetted material using a non-sparking brush into a hazardous waste container. Critical Warning: Do not use a standard laboratory vacuum cleaner due to the risk of static-induced ignition of nitroaromatic dust.

Chemical Waste Disposal:

  • Segregation: Store waste containing Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate in a dedicated, clearly labeled "Toxic Organic Waste - Nitroaromatic/Amide" container.

  • Incompatibilities: Never mix this waste with strong oxidizers, reducing agents, or concentrated acids/bases, which could trigger exothermic degradation or release toxic xylidine vapors.

  • Destruction: Arrange for high-temperature incineration through a certified hazardous waste contractor. Do not attempt to neutralize or bleach the compound in-house, as incomplete oxidation of aromatic amines can yield highly toxic azoxy compounds.

References

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed / Journal of Applied Toxicology. 1

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. 3

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. 2

  • Mitigation of Potential Risks in Chemical Laboratories: A Focused Review. ACS Publications. 5

  • EFCG – The role of intermediates in the manufacturing of APIs. CEFIC. 4

Sources

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